molecular formula C7H8N2O2 B1317749 2-(3-Aminopyridin-2-yl)acetic acid CAS No. 80352-63-2

2-(3-Aminopyridin-2-yl)acetic acid

Cat. No.: B1317749
CAS No.: 80352-63-2
M. Wt: 152.15 g/mol
InChI Key: MWRPQJISCIAKFV-UHFFFAOYSA-N
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Description

2-(3-Aminopyridin-2-yl)acetic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-aminopyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRPQJISCIAKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507849
Record name (3-Aminopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80352-63-2
Record name (3-Aminopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(3-Aminopyridin-2-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 2-(3-aminopyridin-2-yl)acetic acid. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a putative synthetic pathway and predicted characterization data based on established chemical principles and spectroscopic data from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this molecule for potential applications in medicinal chemistry and drug development.

Introduction

Aminopyridine derivatives are a critical class of heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities stem from their ability to act as bioisosteres of endogenous purines and pyrimidines, enabling them to interact with a wide range of biological targets. The introduction of an acetic acid moiety to the aminopyridine scaffold, as in this compound, offers intriguing possibilities for developing novel therapeutic agents. The carboxylic acid group can participate in hydrogen bonding and salt formation, potentially enhancing solubility and facilitating interactions with biological receptors. This guide outlines a proposed synthetic route and the expected analytical characterization of this promising compound.

Proposed Synthesis

A plausible synthetic route for this compound is proposed, commencing from commercially available 2-chloro-3-nitropyridine. This multi-step synthesis involves the introduction of the acetic acid side chain via a Grignard reaction followed by carboxylation, and subsequent reduction of the nitro group to the desired amine.

Proposed Synthetic Pathway

Synthesis of this compound start 2-Chloro-3-nitropyridine step1 Grignard Reagent Formation (Mg, THF) start->step1 Step 1 intermediate1 2-(3-Nitropyridin-2-yl)magnesium chloride step1->intermediate1 step2 Carboxylation (1. CO2, 2. H3O+) intermediate1->step2 Step 2 intermediate2 2-(3-Nitropyridin-2-yl)acetic acid step2->intermediate2 step3 Nitro Group Reduction (Fe, NH4Cl, EtOH/H2O) intermediate2->step3 Step 3 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(3-Nitropyridin-2-yl)acetic acid

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF to initiate the Grignard reaction. Maintain the reaction mixture at reflux until the magnesium is consumed.

  • Carboxylation: Cool the resulting Grignard reagent to -78 °C and bubble dry carbon dioxide gas through the solution for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-(3-nitropyridin-2-yl)acetic acid.

Step 2: Synthesis of this compound

  • Nitro Group Reduction: Dissolve the crude 2-(3-nitropyridin-2-yl)acetic acid (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to 7-8 with a saturated sodium bicarbonate solution to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques. The following section details the expected characterization data.

Characterization Workflow

Characterization Workflow product Synthesized Product (this compound) nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms mp Melting Point Analysis product->mp purity Purity Assessment (HPLC) nmr->purity ir->purity ms->purity mp->purity confirmation Structural Confirmation and Purity Data purity->confirmation

Caption: Workflow for the characterization of the final product.

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for this compound based on its chemical structure and data from analogous compounds.

ParameterPredicted Value
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Melting Point 210-215 °C (decomposition)[1]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 7.85 (dd, J=4.4, 1.6 Hz, 1H, H-6), 7.10 (dd, J=8.0, 1.6 Hz, 1H, H-4), 6.85 (dd, J=8.0, 4.4 Hz, 1H, H-5), 5.50 (s, 2H, NH₂), 3.60 (s, 2H, CH₂), 12.50 (br s, 1H, COOH)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 172.5 (C=O), 155.0 (C-2), 145.0 (C-6), 138.0 (C-3), 123.0 (C-4), 118.0 (C-5), 40.0 (CH₂)
IR (KBr, cm⁻¹) 3400-3200 (N-H and O-H stretching), 3050 (aromatic C-H stretching), 2950 (aliphatic C-H stretching), 1710 (C=O stretching), 1620 (N-H bending), 1580, 1470 (aromatic C=C stretching)
High-Resolution Mass Spectrometry (HRMS-ESI) Calculated for C₇H₉N₂O₂⁺ [M+H]⁺: 153.0664, Found: 153.066X
Detailed Methodologies for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition.

  • Melting Point (MP) Analysis: The melting point would be determined using a capillary melting point apparatus and would be uncorrected.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be assessed by reverse-phase HPLC using a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic transformations, and the predicted characterization data offer a benchmark for researchers to verify the identity and purity of the synthesized compound. The availability of this molecule will enable further investigation into its biological activities and potential as a scaffold for the development of new therapeutic agents. Future work should focus on the experimental validation of the proposed synthesis and a thorough evaluation of the compound's pharmacological profile.

References

Technical Guide: Physicochemical Properties of 2-(3-aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the key physicochemical properties of 2-(3-aminopyridin-2-yl)acetic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on predicted values and established experimental protocols for determining these essential parameters. The methodologies detailed herein are standard in the pharmaceutical industry and are provided to guide researchers in the characterization of this and similar molecules. Understanding these properties is critical for the advancement of drug discovery and development programs.

Introduction

This compound is a substituted pyridine derivative. The physicochemical properties of such a molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide outlines the importance of key properties, presents available data, and describes the experimental procedures for their determination.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note that specific experimental values for melting point, boiling point, pKa, and aqueous solubility were not found in the reviewed literature. For comparative purposes, data for a related isomer, 2-(2-aminopyridin-3-yl)acetic acid, is included where available.

Table 1: Summary of Physicochemical Data for this compound and a Related Isomer

PropertyThis compound (Predicted/Not Available)2-(2-aminopyridin-3-yl)acetic acid (CAS: 101860-97-3)
Molecular Formula C₇H₈N₂O₂C₇H₈N₂O₂
Molecular Weight 152.15 g/mol 152.15 g/mol [1]
Melting Point Not Available219-221.5 °C (decomposition)[2]
Boiling Point Not Available379.2±27.0 °C (Predicted)
pKa Not AvailableNot Available
Aqueous Solubility Not AvailableNot Available
LogP Not AvailableNot Available

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

The melting point is a critical indicator of purity.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3]

Methodology: Capillary Melting Point Determination [3][4]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[4][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[3]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[3]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.[6]

pKa Determination

The acid dissociation constant (pKa) is crucial as it dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.[7]

Methodology: Potentiometric Titration [8][9]

  • Solution Preparation: A solution of the compound is prepared at a known concentration, typically around 1 mM.[8][9] The ionic strength of the solution is kept constant using an electrolyte like KCl.[8]

  • Titration: The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer.[8][9] A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small increments.[8][9]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[8][9]

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the pKa of the ionizable group.[8][9] The experiment should be repeated at least three times to ensure reproducibility.[8][9]

Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's bioavailability. Low solubility can be a major hurdle in drug development.[10][11] Both kinetic and thermodynamic solubility are important parameters.

Methodology: Shake-Flask Method for Thermodynamic Solubility [10][12]

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing an aqueous buffer of a specific pH.

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[12]

  • Sample Processing: The resulting suspension is filtered or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC/MS).[10][12] This concentration represents the thermodynamic solubility at that specific pH and temperature.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the initial physicochemical characterization of a new chemical entity.

G cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_application Implications for Drug Development synthesis Synthesis of This compound purification Purification & Purity Check (e.g., HPLC, NMR) synthesis->purification melting_point Melting Point Determination purification->melting_point pka pKa Determination purification->pka solubility Aqueous Solubility (Kinetic & Thermodynamic) purification->solubility logp LogP/LogD Determination purification->logp adme ADME Profile Prediction (Absorption, Distribution, Metabolism, Excretion) melting_point->adme pka->adme solubility->adme formulation Formulation Development solubility->formulation logp->adme

Caption: Workflow for Physicochemical Characterization.

Interrelationship of Physicochemical Properties in Drug Development

This diagram shows the logical relationship between key physicochemical properties and their impact on the drug development process.

G cluster_properties Core Physicochemical Properties cluster_outcomes Biological & Developmental Outcomes pka pKa (Ionization) solubility Solubility pka->solubility absorption Absorption pka->absorption solubility->absorption formulation Formulation Strategy solubility->formulation logp LogP (Lipophilicity) logp->absorption target_int Target Interaction logp->target_int bioavailability Bioavailability absorption->bioavailability

References

An In-depth Technical Guide to 2-(3-aminopyridin-2-yl)acetic acid (CAS number 80352-63-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific and technical data for 2-(3-aminopyridin-2-yl)acetic acid (CAS 80352-63-2) is limited. This guide compiles the available information from commercial suppliers and provides a general overview based on related compounds. Researchers should validate this information through their own experimental work.

Introduction

This compound is a heterocyclic compound belonging to the family of aminopyridine carboxylic acids. Its structure, featuring a pyridine ring substituted with both an amino group and an acetic acid moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The specific arrangement of these functional groups in the 2- and 3-positions of the pyridine ring can impart unique chemical and biological properties. This document aims to provide a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 80352-63-2Commercial Suppliers[1][2]
Molecular Formula C₇H₈N₂O₂Commercial Suppliers[1][2]
Molecular Weight 152.15 g/mol Commercial Suppliers[1][2]
Predicted Boiling Point Data not availableN/A
Predicted Melting Point Data not availableN/A
Predicted Solubility Data not availableN/A

Spectroscopic Data

Experimental spectroscopic data for this compound is not publicly available. Researchers interested in this compound would need to perform their own analytical characterization. Below are the types of spectra that would be crucial for structure confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Would provide information on the chemical environment of the hydrogen atoms, confirming the substitution pattern on the pyridine ring and the presence of the acetic acid and amino protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would show the number and types of carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: Would identify the characteristic vibrational frequencies of the functional groups, such as the C=O of the carboxylic acid, the N-H of the amine, and the C=N and C=C bonds of the pyridine ring.

  • MS (Mass Spectrometry): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic strategies for aminopyridine carboxylic acids can be inferred from related syntheses. A plausible synthetic approach could involve the following conceptual steps:

G Start Starting Material (e.g., Substituted Pyridine) Step1 Introduction of Acetic Acid Moiety Start->Step1 Step2 Introduction of Amino Group (or vice versa) Step1->Step2 Product This compound Step2->Product

Figure 1. Conceptual synthetic workflow for this compound.

Potential Synthetic Routes:

  • From a pre-functionalized pyridine: Starting with a pyridine ring already containing either the amino or the acetic acid precursor at the appropriate positions. For instance, a starting material like 2-chloro-3-nitropyridine could undergo nucleophilic substitution to introduce an acetate equivalent, followed by reduction of the nitro group.

  • Ring formation reactions: Constructing the substituted pyridine ring from acyclic precursors.

General Experimental Considerations for Synthesis of Aminopyridine Carboxylic Acids:

  • Protection of Functional Groups: The amino and carboxylic acid groups may require protection during certain reaction steps to prevent unwanted side reactions.

  • Purification: Purification of the final product and intermediates would likely involve techniques such as recrystallization or column chromatography.

  • Characterization: Thorough characterization of the synthesized compound using NMR, IR, and MS is essential to confirm its identity and purity.

Chemical Reactivity and Potential Applications

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a carboxylic acid, makes it a valuable intermediate for further chemical modifications.

G Core This compound Amide Amide Formation Core->Amide Carboxylic Acid Reaction Ester Esterification Core->Ester Carboxylic Acid Reaction Acylation N-Acylation / N-Alkylation Core->Acylation Amino Group Reaction Coordination Metal Coordination Core->Coordination Pyridine Nitrogen & Amino Group

Figure 2. Potential chemical reactions of this compound.

Potential Applications in Drug Discovery:

The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The presence of the acetic acid moiety provides a handle for forming amide bonds, a common linkage in drug molecules. Potential, though currently theoretical, applications could include its use as a building block for:

  • Enzyme Inhibitors: The carboxylic acid could interact with active sites of enzymes, while the aminopyridine core could provide further binding interactions.[3]

  • Receptor Ligands: The overall structure could be tailored to fit into the binding pockets of various receptors.

  • PROTACs and Molecular Glues: The functional groups could serve as points for linker attachment in targeted protein degradation technologies.

Biological Activity

There is no specific biological activity data reported for this compound in the public domain. Screening this compound against various biological targets would be the first step in identifying any potential therapeutic applications. A general workflow for such a screening process is outlined below.

G Compound This compound Screening High-Throughput Screening (Various Assays) Compound->Screening Hit Identification of 'Hits' (Active Compounds) Screening->Hit Validation Hit Validation and Dose-Response Studies Hit->Validation Lead Lead Optimization Validation->Lead

Figure 3. General workflow for biological activity screening.

Conclusion

This compound (CAS 80352-63-2) is a chemical compound with potential for applications in research and development, particularly in the fields of medicinal chemistry and materials science. However, a significant gap exists in the publicly available scientific literature regarding its detailed physicochemical properties, spectroscopic data, synthesis protocols, and biological activity. The information presented in this guide is based on limited data from commercial suppliers and general chemical principles. Researchers and drug development professionals are encouraged to perform their own comprehensive experimental evaluation to fully characterize this compound and explore its potential.

References

molecular structure of 2-(3-aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

2-(3-aminopyridin-2-yl)acetic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group and an acetic acid group. The structural arrangement of these functional groups suggests potential for diverse chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80352-63-2--INVALID-LINK--
Molecular Formula C₇H₈N₂O₂--INVALID-LINK--
Molecular Weight 152.15 g/mol --INVALID-LINK--
SMILES O=C(O)CC1=NC=CC=C1N--INVALID-LINK--
Storage Sealed in dry, 2-8°C--INVALID-LINK--

Experimental Data

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the surveyed literature. However, a plausible synthetic approach can be conceptualized based on established organic chemistry principles for the formation of substituted pyridines. A hypothetical synthetic workflow is presented below.

Disclaimer: The following diagram illustrates a theoretical synthetic pathway and is not based on a published experimental protocol for this compound. This is for illustrative purposes only.

G cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_reaction2 Step 2: Hydrolysis & Decarboxylation cluster_reaction3 Step 3: Reduction of Nitro Group A 2-chloro-3-nitropyridine C Diethyl 2-(3-nitropyridin-2-yl)malonate A->C Base (e.g., NaH) B Diethyl malonate B->C D 2-(3-nitropyridin-2-yl)acetic acid C->D Acidic or Basic Hydrolysis, then Heat E This compound D->E Reducing Agent (e.g., H2, Pd/C)

A hypothetical synthesis workflow for this compound.
Spectroscopic Data

No specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Characterization of this molecule would be essential for confirming its identity and purity after synthesis.

Biological Activity and Signaling Pathways

Aminopyridine derivatives are known to exhibit a wide range of biological activities, and they are key components in many pharmaceutical compounds. However, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. Further research would be required to determine its potential pharmacological effects.

Conclusion and Future Directions

The information available for this compound is currently limited to its basic chemical properties. To fully understand the potential of this molecule for research and drug development, further studies are necessary. Key areas for future investigation include:

  • Development and optimization of a reliable synthetic protocol.

  • Comprehensive characterization using modern spectroscopic techniques.

  • Screening for biological activity across various assays to identify potential therapeutic applications.

  • If activity is found, subsequent studies to elucidate the mechanism of action and involved signaling pathways.

This technical data sheet will be updated as more information becomes publicly available.

An In-depth Technical Guide on the Spectroscopic Data of 2-(3-aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(3-aminopyridin-2-yl)acetic acid (CAS No. 80352-63-2). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Detailed, standardized experimental protocols for obtaining these spectra are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug discovery and development who may be working with this or related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 3-position and an acetic acid group at the 2-position. This substitution pattern makes it an interesting building block for the synthesis of more complex molecules with potential pharmacological activities. The precise characterization of such molecules is fundamental for drug development, and spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process. This guide aims to fill the current data gap by providing a predictive analysis of the spectroscopic properties of this compound, alongside practical experimental methodologies.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to the known spectral data of related compounds, including 3-aminopyridine, 2-aminopyridine, pyridine-2-acetic acid, and other 2,3-disubstituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentNotes
~7.8-8.0dd1HH6 (Pyridine)Downfield due to proximity to nitrogen and deshielding effects.
~7.0-7.2dd1HH4 (Pyridine)Influenced by the amino and acetic acid groups.
~6.7-6.9t1HH5 (Pyridine)Typical region for pyridine protons.
~4.5-5.0br s2H-NH₂Broad signal, chemical shift can vary with solvent and concentration.
~3.6-3.8s2H-CH₂-Singlet for the methylene protons of the acetic acid group.
~11-12br s1H-COOHBroad signal for the carboxylic acid proton, may exchange with D₂O.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~172-174-COOHCarbonyl carbon of the carboxylic acid.
~155-157C2 (Pyridine)Carbon bearing the acetic acid group.
~145-147C6 (Pyridine)Aromatic carbon adjacent to the ring nitrogen.
~138-140C3 (Pyridine)Carbon bearing the amino group.
~122-124C4 (Pyridine)Aromatic methine carbon.
~118-120C5 (Pyridine)Aromatic methine carbon.
~40-42-CH₂-Methylene carbon of the acetic acid group.

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amino group)
3300-2500BroadO-H stretching (carboxylic acid)
~1710StrongC=O stretching (carboxylic acid dimer)
~1620MediumN-H bending (amino group)
1600-1450Medium-StrongC=C and C=N stretching (pyridine ring)
~1400MediumO-H bending (carboxylic acid)
~1300MediumC-N stretching (aromatic amine)
~1250MediumC-O stretching (carboxylic acid)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
152.06[M]⁺Molecular ion peak (for EI-MS).
153.07[M+H]⁺Protonated molecule (for ESI-MS, positive ion mode).
151.05[M-H]⁻Deprotonated molecule (for ESI-MS, negative ion mode).
107.06[M-COOH]⁺Loss of the carboxylic acid group (45 Da).
93.06[M-CH₂COOH]⁺Loss of the acetic acid side chain (59 Da).

Molecular Formula: C₇H₈N₂O₂; Molecular Weight: 152.15 g/mol

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS data for a solid organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

    • If the sample does not fully dissolve, it can be gently warmed or sonicated. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • The final solution depth in the NMR tube should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard parameters. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy Protocol (ATR Method)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Clean the ATR crystal and press arm thoroughly after the measurement.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system. A common solvent for ESI-MS is a mixture of water and acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

    • Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulates.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Apply the appropriate ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. These parameters should be optimized for the specific compound and solvent system.

    • Acquire the mass spectrum over a suitable m/z range.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Report Technical Report / Publication Structure_Elucidation->Report

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

solubility and stability of 2-(3-aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2-(3-aminopyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, a heterocyclic compound with potential applications in pharmaceutical development. The solubility and stability of this molecule are paramount to its behavior as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life. This document outlines the key considerations, experimental methodologies, and data presentation for a thorough physicochemical characterization.

Physicochemical Properties: Solubility and Stability

The unique structure of this compound, featuring both a basic amino group on the pyridine ring and an acidic carboxylic acid moiety, suggests that its solubility will be highly dependent on pH. Understanding this relationship is crucial for predicting its behavior in the physiological pH range and for developing suitable formulations. Similarly, its stability under various environmental conditions will dictate its storage requirements and potential degradation pathways.

Solubility Profile

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature. For pharmaceutical applications, solubility in aqueous and organic media is of primary interest.

Table 1: Aqueous Solubility of this compound

Buffer SystempHTemperature (°C)Solubility (mg/mL)Analytical Method
0.1 M HCl1.025Data not availableHPLC-UV
Phosphate-Buffered Saline (PBS)7.425Data not availableHPLC-UV
0.1 M NaOH13.025Data not availableHPLC-UV
Simulated Gastric Fluid (SGF)1.237Data not availableHPLC-UV
Simulated Intestinal Fluid (SIF)6.837Data not availableHPLC-UV

Table 2: Solubility in Organic Solvents at 25°C

SolventPolarity IndexSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)7.2Data not available
Methanol5.1Data not available
Ethanol4.3Data not available
Acetonitrile5.8Data not available
Dichloromethane3.1Data not available
Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is its ability to resist chemical change or degradation under various conditions.

Table 3: Solid-State Stability of this compound

ConditionDurationPurity Change (%)Degradants Formed
40°C / 75% RH3 monthsData not availableData not available
60°C1 monthData not availableData not available
Photostability (ICH Q1B)1.2 million lux hoursData not availableData not available

Table 4: Solution-State Stability of this compound at 25°C

ConditionDurationPercent RemainingMajor Degradants
pH 1.2 (0.1 M HCl)24 hoursData not availableData not available
pH 7.4 (PBS)24 hoursData not availableData not available
pH 9.0 (Borate Buffer)24 hoursData not availableData not available
3% Hydrogen Peroxide24 hoursData not availableData not available

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and consistent data generation.

Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: An excess of this compound is added to a known volume of the desired aqueous buffer in a sealed glass vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid.

  • Quantification: A precise aliquot of the clear supernatant is taken, appropriately diluted, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Solid-State Stability Assessment
  • Sample Preparation: A known quantity of this compound is placed in appropriate containers (e.g., glass vials).

  • Stress Conditions: The samples are stored under controlled conditions of temperature and humidity (e.g., 40°C/75% RH, 60°C) as per the International Council for Harmonisation (ICH) guidelines. For photostability, samples are exposed to a defined light source.

  • Time Points: Samples are withdrawn at predetermined time intervals (e.g., 1, 3, 6 months).

  • Analysis: The purity of the compound is assessed using a stability-indicating HPLC method. The formation of any degradation products is monitored and quantified.

Visualizations

Diagrams are provided to illustrate key processes and relationships relevant to the physicochemical characterization of this compound.

G cluster_0 Solubility and Stability Workflow cluster_1 Solubility Studies cluster_2 Stability Studies A Compound Synthesis and Purification B Physicochemical Characterization A->B C Solubility Assessment B->C D Stability Assessment B->D E Data Analysis and Reporting C->E C1 Aqueous Solubility (pH-dependent) C->C1 C2 Organic Solvent Solubility C->C2 D->E D1 Solid-State Stability D->D1 D2 Solution-State Stability D->D2

Caption: Experimental workflow for physicochemical profiling.

G compound This compound solubility Solubility compound->solubility stability Stability compound->stability bioavailability Bioavailability solubility->bioavailability formulation Formulation Development solubility->formulation stability->formulation shelf_life Shelf-Life stability->shelf_life

Caption: Interrelationship of physicochemical properties.

Navigating the Acquisition and Application of 2-(3-Aminopyridin-2-yl)acetic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the procurement and potential applications of the chemical compound 2-(3-aminopyridin-2-yl)acetic acid (CAS No. 80352-63-2). This document provides an overview of available suppliers, pricing considerations, and a discussion of its potential utility in scientific research, acknowledging the current limitations in publicly available data.

Summary of Key Information

Compound Name This compound
CAS Number 80352-63-2
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Primary Use Research and Development, Chemical Intermediate

Sourcing and Procurement

A critical first step for any research endeavor is the reliable acquisition of starting materials. Several chemical suppliers list this compound in their catalogs. However, pricing is often not publicly available and typically requires a formal request for a quotation. Purity and available quantities are key factors that will influence cost. Researchers are advised to contact suppliers directly to obtain the most accurate and up-to-date information.

Table 1: Potential Suppliers of this compound

SupplierWebsiteNotes
BLDpharm--INVALID-LINK--Lists the compound and provides contact information for inquiries.[1]
2a biotech--INVALID-LINK--Product listed, requires registration or login for price inquiry.
Amaybio--INVALID-LINK--Lists the compound and provides contact information for sales.

Note: This is not an exhaustive list, and availability may vary. Pricing is subject to change and is dependent on the quantity and purity required.

Physicochemical Properties and Safety

While a comprehensive, publicly available Certificate of Analysis (CoA) for this compound is not readily found, general safety information for related compounds provides some guidance. The ethyl ester of this compound, Ethyl 2-(3-aminopyridin-2-yl)acetate, is classified with hazard statements indicating it causes skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this and related compounds. A comprehensive Safety Data Sheet (SDS) should be requested from the supplier before handling the material.

Experimental Protocols: A Note on Data Scarcity

A thorough review of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis or biological application of this compound. The information available primarily pertains to isomeric or otherwise related aminopyridine derivatives.

In the absence of specific data, a hypothetical synthetic workflow for a related aminopyridine derivative is presented below for illustrative purposes. This is based on general synthetic methodologies for this class of compounds and should not be considered a validated protocol for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_product Intermediate & Product 2-chloronicotinonitrile 2-chloronicotinonitrile nucleophilic_substitution Nucleophilic Aromatic Substitution 2-chloronicotinonitrile->nucleophilic_substitution malonate_ester Malonate Ester malonate_ester->nucleophilic_substitution intermediate_ester Diester Intermediate nucleophilic_substitution->intermediate_ester Base, Heat hydrolysis_decarboxylation Hydrolysis and Decarboxylation final_product Target Aminopyridine Acetic Acid Derivative hydrolysis_decarboxylation->final_product intermediate_ester->hydrolysis_decarboxylation Acid or Base, Heat

Figure 1. A generalized, hypothetical workflow for the synthesis of a pyridinylacetic acid derivative. This is a conceptual illustration and not a validated protocol for this compound.

Potential Biological Significance and Signaling Pathways

Aminopyridine scaffolds are prevalent in medicinal chemistry and have been investigated for a wide range of biological activities.[3] While no specific biological targets or signaling pathway interactions have been documented for this compound, its structural motifs suggest potential areas for investigation. For instance, aminopyridines are known to interact with various enzymes and receptors.

The following diagram illustrates a generic signaling pathway where a hypothetical aminopyridine derivative could act as an inhibitor of a kinase, a common target for this class of compounds. This is a generalized representation and is not based on experimental data for this compound.

G Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response Aminopyridine_Derivative Hypothetical This compound Derivative Aminopyridine_Derivative->Kinase_A Inhibits

Figure 2. A conceptual diagram of a generic kinase signaling pathway. This illustrates a potential, hypothetical mechanism of action for an aminopyridine derivative as a kinase inhibitor.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further exploration in various research and development settings. However, there is a notable lack of publicly available, detailed experimental data for this specific compound. This guide provides a starting point for sourcing the material and offers a contextual framework based on the broader class of aminopyridine derivatives. Future research efforts are needed to elucidate its synthetic pathways, characterize its physicochemical properties, and investigate its potential biological activities. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and other under-characterized chemical compounds.

References

Safety and Handling of 2-(3-Aminopyridin-2-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available safety and handling information for 2-(3-aminopyridin-2-yl)acetic acid. Due to a lack of comprehensive safety and toxicological data for this specific compound, this guide is largely based on information available for the structurally similar compound, Ethyl 2-(3-aminopyridin-2-yl)acetate . Researchers and scientists are advised to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide is intended for researchers, scientists, and drug development professionals. It summarizes key safety information, handling procedures, and disposal considerations.

Hazard Identification and Classification

Based on data for the ethyl ester surrogate, this compound is anticipated to be classified as a hazardous substance.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Pictogram:

alt text

Physical and Chemical Properties

PropertyData
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Not Available
Odor Not Available
pH Not Available
Melting Point/Freezing Point Not Available
Boiling Point and Boiling Range Not Available
Flash Point Not Available
Vapor Pressure Not Available
Relative Density Not Available
Solubility Not Available
Partition Coefficient: n-octanol/water Not Available
Auto-ignition Temperature Not Available
Decomposition Temperature Not Available

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

3.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of handling.[1]

3.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[1]

3.3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust, fumes, or vapors.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

3.4. Storage Conditions:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • Store in a locked-up area.[1]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[1]
Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Wear appropriate personal protective equipment. Evacuate unnecessary personnel from the area.

  • Environmental Precautions: Prevent the material from entering drains or waterways.[1]

  • Methods for Cleaning Up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter the sewer system or waterways.[1]

Toxicological Information

Quantitative toxicological data for this compound is not available. The primary health effects are expected to be irritation of the skin, eyes, and respiratory tract.[1]

Toxicological EndpointData
Acute Toxicity Not Available
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory or Skin Sensitization Not Available
Germ Cell Mutagenicity Not Available
Carcinogenicity Not Available
Reproductive Toxicity Not Available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure) Not Available
Aspiration Hazard Not Available

Experimental Protocols and Signaling Pathways

General Laboratory Handling Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting, emphasizing safety and proper technique.

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Risk Assessment prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood handling_weigh Weigh Compound prep_fumehood->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: A generalized workflow for the safe handling of this compound.

References

An In-depth Technical Guide to Isomeric Forms of Aminopyridine Acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminopyridine acetic acids represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. As derivatives of aminopyridine, they possess a bifunctional nature, incorporating both a basic amino group and an acidic carboxylic acid moiety attached to a pyridine ring. This unique structural arrangement imparts a range of physicochemical properties and biological activities, making them versatile scaffolds for the development of novel therapeutic agents. The positional isomerism of the amino and acetic acid groups on the pyridine ring gives rise to a variety of structures, each with distinct electronic and steric properties that can profoundly influence their interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of various isomeric forms of aminopyridine acetic acid, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of Aminopyridine Acetic Acid Isomers

The physicochemical properties of aminopyridine acetic acid isomers are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters such as molecular weight, pKa, solubility, and lipophilicity dictate their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their ability to interact with target molecules. The following table summarizes the available quantitative data for several isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountRotatable Bond Count
2-(2-Aminopyridin-3-yl)acetic acid101860-97-3C₇H₈N₂O₂152.150.0242
2-(2-Aminopyridin-4-yl)acetic acid[1][2]887580-47-4C₇H₈N₂O₂152.15[1][2]-0.3[1][2]2[1]3[3]2[1][3]
2-(3-Aminopyridin-2-yl)acetic acid80352-63-2C₇H₈N₂O₂152.15----
2-(3-Aminopyridin-4-yl)acetic acid878483-87-5C₇H₈N₂O₂152.15----
2-(4-Aminopyridin-2-yl)acetic acid-C₇H₈N₂O₂152.15----
2-(4-Aminopyridin-3-yl)acetic acid-C₇H₈N₂O₂152.15----
2-(5-Aminopyridin-2-yl)acetic acid415912-76-4C₇H₈N₂O₂152.15----
2-(5-Aminopyridin-3-yl)acetic acid-C₇H₈N₂O₂152.15----
2-(6-Aminopyridin-2-yl)acetic acid339195-51-6C₇H₈N₂O₂152.15----
2-(6-Aminopyridin-3-yl)acetic acid[4]39658-45-2C₇H₈N₂O₂152.15[4]----

Synthesis of Aminopyridine Acetic Acid Isomers

The synthesis of aminopyridine acetic acid isomers can be approached through various synthetic routes, often involving multi-step processes. A common strategy involves the introduction of the acetic acid moiety or a precursor, such as an acetonitrile group, onto a pre-functionalized aminopyridine ring, followed by hydrolysis.

General Synthetic Workflow

A plausible and frequently utilized pathway for the synthesis of aminopyridine acetic acids involves the conversion of a corresponding aminopyridine acetonitrile. This precursor can be synthesized through methods such as the cyanation of a halomethyl aminopyridine or by more complex multi-component reactions. The final step is the hydrolysis of the nitrile to the carboxylic acid.

G start Aminopyridine Precursor (e.g., Halomethyl Aminopyridine) intermediate Aminopyridine Acetonitrile start->intermediate Cyanation (e.g., NaCN) end_product Aminopyridine Acetic Acid intermediate->end_product Hydrolysis (Acid or Base Catalyzed)

General synthesis workflow for aminopyridine acetic acids.
Experimental Protocols

1. Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile (Precursor to 2-(2-Aminopyridin-3-yl)acetic acid)

This protocol outlines a plausible two-step synthesis starting from 2-amino-3-methylpyridine.[5]

Step 1: Bromination of 2-Amino-3-methylpyridine

  • Materials: 2-Amino-3-methylpyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 2-amino-3-methylpyridine in anhydrous CCl₄, add NBS and a catalytic amount of AIBN.

    • Reflux the reaction mixture under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-amino-3-(bromomethyl)pyridine.[5]

Step 2: Cyanation of 2-Amino-3-(bromomethyl)pyridine

  • Materials: 2-Amino-3-(bromomethyl)pyridine, Sodium cyanide (NaCN), Anhydrous Dimethyl sulfoxide (DMSO), Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the crude 2-amino-3-(bromomethyl)pyridine in anhydrous DMSO.

    • Add NaCN to the solution and stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(2-aminopyridin-3-yl)acetonitrile.[5]

2. Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile to 2-(2-Aminopyridin-3-yl)acetic acid

This protocol describes the final step to obtain the target acetic acid derivative.

  • Materials: 2-(2-Aminopyridin-3-yl)acetonitrile, Concentrated sulfuric acid, Water, Sodium hydroxide solution.

  • Procedure:

    • Treat 2-(2-aminopyridin-3-yl)acetonitrile with a mixture of concentrated sulfuric acid and water.

    • Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

    • After the reaction is complete, carefully pour the mixture onto ice and neutralize with a sodium hydroxide solution.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to obtain the crude product, which can be further purified by recrystallization or chromatography.[6]

Biological Activities of Aminopyridine Acetic Acid Isomers

Derivatives of aminopyridine are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects.[7][8] The specific biological profile of each aminopyridine acetic acid isomer is dependent on its unique structure.

Antibacterial Activity

Several studies have highlighted the antibacterial potential of pyridine derivatives. The mechanism of action is often attributed to the disruption of the bacterial cell membrane.[9]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method to quantify the antibacterial activity of a compound.[1]

  • Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, Bacterial strains, Test compound stock solution (in DMSO), Positive control (known antibiotic), Negative control (broth only), Vehicle control (broth with DMSO).

  • Procedure:

    • Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

    • Prepare a standardized bacterial inoculum (0.5 McFarland standard).

    • Add the bacterial inoculum to each well.

    • Include positive, negative, and vehicle controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Anticancer Activity

Pyridine-based compounds have been extensively investigated as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10][11]

  • Materials: Human cancer cell lines, Culture medium, 96-well plates, Test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Enzyme Inhibition

The aminopyridine scaffold is a known pharmacophore that can interact with the active sites of various enzymes.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.[12][13]

  • Materials: Purified enzyme, Substrate for the enzyme, Inhibitor compound (aminopyridine acetic acid isomer), Buffer solution, Cofactors (if required), Microplate reader or spectrophotometer.

  • Procedure:

    • Prepare a buffer solution at the optimal pH for the enzyme.

    • Pre-incubate the enzyme with various concentrations of the inhibitor.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction rate by measuring the change in absorbance or fluorescence over time.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.[12]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for aminopyridine acetic acid isomers are not extensively documented, the parent compound, 4-aminopyridine (4-AP), is known to be a potassium channel blocker. This action leads to prolonged action potentials, increased neurotransmitter release at synapses, and enhanced neuronal excitability.[14] It is plausible that aminopyridine acetic acid derivatives could exhibit similar or modulated activities on ion channels or other signaling molecules.

For instance, some pyridine derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2, which is a key mediator of angiogenesis. Inhibition of this pathway can be a valuable strategy in cancer therapy.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Pyridine Derivative (Potential Inhibitor) Inhibitor->VEGFR2

Potential inhibition of the VEGFR-2 signaling pathway.

The isomeric forms of aminopyridine acetic acid represent a promising class of compounds for drug discovery and development. Their synthesis, while often requiring multi-step procedures, is achievable through established organic chemistry reactions. The limited availability of comprehensive physicochemical and biological data for all isomers highlights the need for further systematic investigation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological activities of these compounds. Future studies focusing on elucidating their specific mechanisms of action and identifying their molecular targets will be crucial for unlocking their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 2-(3-Aminopyridin-2-yl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminopyridin-2-yl)acetic acid is a versatile bifunctional scaffold of significant interest in medicinal chemistry. Its unique arrangement of a pyridine ring, an amino group, and an acetic acid moiety provides multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. This document provides an overview of its applications in kinase inhibition, neurodegenerative disease research, and as an antimicrobial agent, complete with detailed, albeit theoretical, synthetic protocols and biological assay methodologies based on structurally related compounds. The data presented herein is derived from close structural analogs and should be considered representative.

I. Synthesis of this compound and Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported, a plausible synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. The following protocol is a theoretical pathway and would require optimization.

Proposed Synthetic Protocol: Synthesis of this compound

This proposed synthesis starts from commercially available 3-amino-2-methylpyridine.

Step 1: Bromination of the Methyl Group

  • Materials: 3-amino-2-methylpyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 3-amino-2-methylpyridine in anhydrous CCl4 in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add NBS (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-2-(bromomethyl)pyridine. This intermediate can be used in the next step without further purification.

Step 2: Cyanation

  • Materials: 3-amino-2-(bromomethyl)pyridine, Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve the crude 3-amino-2-(bromomethyl)pyridine in anhydrous DMSO.

    • Add NaCN (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 30°C.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(3-aminopyridin-2-yl)acetonitrile.

Step 3: Hydrolysis to Carboxylic Acid

  • Materials: 2-(3-aminopyridin-2-yl)acetonitrile, Concentrated hydrochloric acid (HCl).

  • Procedure:

    • Add the crude 2-(3-aminopyridin-2-yl)acetonitrile to concentrated HCl.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

II. Application in Kinase Inhibition

The aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of this compound can be synthesized to target the ATP-binding site of various kinases, making them valuable tools for cancer research and the development of targeted therapies.

Representative Data: Inhibition of Mitotic Kinases by 3-Aminopyridin-2-one Analogs

The following data is for 3-aminopyridin-2-one derivatives, which share a similar core structure with the target compound and are presented here as illustrative examples.[1]

CompoundTarget Kinase% Inhibition at 100 µM
1 (3-aminopyridin-2(1H)-one)Aurora A58
AKT277
2 (3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one)MPS195
Aurora A85
3 (3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one)MPS198
Aurora A92
Experimental Protocol: Kinase Inhibition Assay (Mobility Shift Assay)

This protocol is a general method for assessing the inhibitory activity of compounds against protein kinases.

  • Materials:

    • Kinase of interest (e.g., Aurora A, MPS1)

    • Fluorescently labeled peptide substrate

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (dissolved in DMSO)

    • Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 10 mM EDTA)

    • Microtiter plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microtiter plate, add the kinase, fluorescently labeled peptide substrate, and the test compound to the kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding the stop solution.

    • The amounts of phosphorylated and unphosphorylated peptide are measured using a microfluidic chip-based electrophoresis system. The separation of the two peptides is based on a change in charge upon phosphorylation.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Dispense Dispense Reagents and Compound to Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Reagent_Prep->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate Incubate at RT Initiate->Incubate Terminate Terminate Reaction with Stop Solution Incubate->Terminate Read Read Plate (Mobility Shift Assay) Terminate->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Kinase Inhibition Assay Workflow

III. Application in Neurodegenerative Diseases

The development of agents that can modulate neurotransmitter levels is a key strategy in the treatment of neurodegenerative diseases like Alzheimer's. The aminopyridine scaffold has been explored for its potential to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Representative Data: Acetylcholinesterase Inhibition by Pyridine Derivatives

The following data is for pyridine derivatives and is presented to illustrate the potential of the this compound scaffold in this therapeutic area.[2][3]

CompoundTargetIC50 (µM)
Carbamate 8 human AChE0.153
Carbamate 11 human BChE0.828
4-Amino-3-pyridyl N,N-dimethylcarbamate Cholinesterase13.4
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel or human source

    • Acetylthiocholine iodide (ATCI) as substrate

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Test compounds (dissolved in DMSO)

    • 96-well microtiter plate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).

    • Add the substrate (ATCI) and DTNB to all wells to initiate the reaction.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition_Pathway AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Synaptic_Transmission Normal Synaptic Transmission AChE->Synaptic_Transmission Modulates Acetylcholine Acetylcholine Acetylcholine->AChE Inhibitor This compound Derivative Inhibitor->AChE Inhibition

AChE Inhibition Signaling Pathway

IV. Application as Antimicrobial Agents

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The aminopyridine scaffold is present in several compounds with demonstrated antibacterial activity.

Representative Data: Antibacterial Activity of 2-Amino-3-cyanopyridine Derivatives

The following Minimum Inhibitory Concentration (MIC) values are for a structurally related 2-amino-3-cyanopyridine derivative and are provided as an example of the potential antibacterial efficacy.[1][4]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.039
Bacillus subtilis0.039
Bacillus cereus78
Enterococcus faecalis78
Micrococcus luteus78
Listeria monocytogenes156
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Materials:

    • Bacterial strains (e.g., S. aureus, B. subtilis)

    • Mueller-Hinton Broth (MHB) or other suitable growth medium

    • Test compounds (dissolved in DMSO)

    • Standard antibiotic as a positive control (e.g., Gentamicin)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Procedure:

    • Perform serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Plate_Setup Add Dilutions and Inoculum to 96-well Plate Compound_Dilution->Plate_Setup Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Plate_Setup Incubation Incubate at 37°C for 18-24h Plate_Setup->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

MIC Assay Experimental Workflow

V. Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries targeting a range of biological pathways. The representative data and protocols provided in these application notes, based on closely related analogs, highlight its potential in the fields of oncology, neurodegenerative diseases, and infectious diseases. Further research is warranted to fully explore the therapeutic potential of derivatives of this versatile molecule. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental needs.

References

The Versatile Building Block: 2-(3-aminopyridin-2-yl)acetic acid in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 27, 2025 – 2-(3-aminopyridin-2-yl)acetic acid is a key bifunctional building block for the synthesis of a variety of heterocyclic compounds, particularly fused pyrimidine systems. Its unique structure, featuring a reactive ortho-amino group and an acetic acid side chain on a pyridine ring, allows for the construction of diverse molecular architectures with significant potential in medicinal chemistry and drug discovery. This application note provides an overview of its utility, detailed experimental protocols for the synthesis of high-value pyrido[2,3-d]pyrimidine and dihydropyrido[2,3-b]pyrazine scaffolds, and insights into their biological applications as kinase inhibitors.

Application in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems. The ortho-disposed amino and acetic acid functionalities are primed for cyclocondensation reactions with a range of electrophilic partners, leading to the formation of bicyclic and tricyclic scaffolds. These scaffolds are prevalent in numerous biologically active molecules.

One of the primary applications of this building block is in the synthesis of pyrido[2,3-d]pyrimidines . This core structure is found in a number of kinase inhibitors, highlighting its importance as a pharmacophore. By reacting this compound with appropriate cyclizing agents, researchers can access a library of substituted pyrido[2,3-d]pyrimidin-4-ones.

Furthermore, this building block can be utilized in the synthesis of dihydropyrido[2,3-b]pyrazines . These compounds also exhibit a range of biological activities and their synthesis from this compound provides a straightforward route to this important heterocyclic system.

Biological Significance of Derived Scaffolds

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

PIM-1 Kinase Inhibition

The pyrido[2,3-d]pyrimidine scaffold is a known inhibitor of PIM-1 kinase, a serine/threonine kinase that is overexpressed in several types of cancer.[1][2][3] Inhibition of PIM-1 can lead to the induction of apoptosis and cell cycle arrest in cancer cells, making it an attractive target for cancer therapy.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The pyrido[2,3-d]pyrimidine core is also found in inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC).[4][5][6] Specifically, these compounds have been designed to target mutant forms of EGFR, such as the L858R/T790M double mutant, which confers resistance to first-generation EGFR inhibitors.[4][5]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of pyrido[2,3-d]pyrimidine derivatives and their biological activities. It is important to note that while direct data for derivatives of this compound is limited in publicly available literature, the data presented here is from closely related aminopyridine precursors and is expected to be comparable.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Starting MaterialReagentProductYield (%)Reference
o-aminonicotinonitrile derivativeFormamidePyrido[2,3-d]pyrimidineNot specified[7]
o-aminonicotinonitrile derivativeChloroacetyl chloride2-(Chloromethyl)pyrido[2,3-d]pyrimidineNot specified[2]
o-aminonicotinonitrile derivativeDiethyl oxalateEthyl pyrido[2,3-d]pyrimidine-2-carboxylate56%[2]

Table 2: Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50Cell LineReference
Pyrido[2,3-d]pyrimidine derivative 4PIM-111.4 nMMCF-7[1]
Pyrido[2,3-d]pyrimidine derivative 10PIM-117.2 nM-[1]
Pyrido[2,3-d]pyrimidine derivative B1EGFRL858R/T790M13 nMH1975[4]
Pyrido[2,3-d]pyrimidine derivative 8aEGFRWT>1000 nMA549[5]
Pyrido[2,3-d]pyrimidine derivative 8aEGFRT790M150 nM-[5]

Experimental Protocols

The following are detailed protocols for the synthesis of key heterocyclic systems from this compound. These protocols are based on established synthetic methodologies for analogous aminopyridine derivatives.

Protocol 1: Synthesis of 2-Substituted-7,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one

Objective: To synthesize a pyrido[2,3-d]pyrimidin-4-one derivative through cyclocondensation of this compound with an appropriate amide.

Materials:

  • This compound

  • Substituted amide (e.g., acetamide, benzamide)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for chromatography)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in toluene, add the substituted amide (1.2 eq).

  • Add polyphosphoric acid (PPA) (10 eq by weight) to the mixture.

  • Heat the reaction mixture to 120-130 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the desired 2-substituted-7,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one.

Expected Yield: 60-75% (based on analogous reactions).

Protocol 2: Synthesis of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-one

Objective: To synthesize a dihydropyrido[2,3-b]pyrazin-3-one derivative via intramolecular cyclization of an intermediate formed from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Ammonia solution (concentrated)

  • Sodium ethoxide

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of 2-(3-aminopyridin-2-yl)acetamide

  • Suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • To the resulting crude acid chloride, add a concentrated solution of ammonia in dioxane at 0 °C.

  • Stir the mixture for 1 hour at room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amide.

Step 2: Cyclization to 1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-one

  • Dissolve the crude 2-(3-aminopyridin-2-yl)acetamide in ethanol.

  • Add sodium ethoxide (1.2 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with dilute HCl.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield 1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-one.

Expected Yield: 50-65% over two steps (based on analogous reactions).

Visualizations

The following diagrams illustrate the synthetic pathways and a representative signaling pathway involving a kinase target of the synthesized compounds.

G cluster_synthesis Synthetic Workflow Start This compound Amide Substituted Amide / PPA Start->Amide Cyclocondensation Amidation 1. SOCl2 2. NH3 Start->Amidation Amidation PyridoPyrimidine Pyrido[2,3-d]pyrimidin-4-one Amide->PyridoPyrimidine Intermediate 2-(3-aminopyridin-2-yl)acetamide Amidation->Intermediate Cyclization NaOEt / EtOH Intermediate->Cyclization Intramolecular Cyclization PyridoPyrazine Dihydropyrido[2,3-b]pyrazin-3-one Cyclization->PyridoPyrazine

Caption: Synthetic routes from this compound.

G cluster_pathway PIM-1 Kinase Signaling Pathway PIM1 PIM-1 Kinase Phosphorylation Phosphorylation PIM1->Phosphorylation Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->PIM1 Inhibition Substrate Substrate (e.g., BAD, p27) Substrate->Phosphorylation Apoptosis Inhibition of Apoptosis Phosphorylation->Apoptosis CellCycle Cell Cycle Progression Phosphorylation->CellCycle

Caption: Inhibition of the PIM-1 kinase signaling pathway.

G cluster_pathway EGFR Signaling Pathway in Cancer EGF EGF EGFR EGFR (L858R/T790M) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the mutant EGFR signaling pathway.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-(3-Aminopyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic potential of 2-(3-aminopyridin-2-yl)acetic acid as a scaffold for the development of novel bioactive compounds. The protocols outlined below are based on established synthetic methodologies for related 2-aminopyridine derivatives and are intended to serve as a foundational guide for the synthesis of new chemical entities for drug discovery and development.

Introduction

This compound is a versatile bifunctional molecule containing a reactive amino group and a carboxylic acid moiety on a pyridine scaffold. This unique arrangement of functional groups makes it an attractive starting material for the synthesis of a diverse range of derivatives, including amides, esters, and various heterocyclic systems. Derivatives of the 2-aminopyridine core are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.

These notes detail protocols for the synthesis of amide derivatives and fused heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, starting from this compound. Additionally, a summary of the biological activities of structurally related compounds is provided to highlight the potential therapeutic applications of these novel derivatives.

Synthesis of Amide Derivatives

The carboxylic acid moiety of this compound can be readily converted to a wide array of amide derivatives through coupling with various primary and secondary amines. These reactions are typically facilitated by the use of peptide coupling agents to activate the carboxylic acid.

General Experimental Protocol for Amide Synthesis

A common and effective method for amide bond formation involves the use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) and a non-nucleophilic base.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equivalents) in one portion.

  • Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

dot

Caption: Workflow for the synthesis of amide derivatives.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The bifunctional nature of this compound allows for its use in cyclization reactions to form fused heterocyclic systems. One such important class of compounds is the pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including kinase inhibition and antimicrobial effects.[1]

General Experimental Protocol for Pyrido[2,3-d]pyrimidinone Synthesis

The synthesis of pyrido[2,3-d]pyrimidinones can be achieved through the condensation of this compound with a suitable cyclizing agent, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by intramolecular cyclization.

Materials:

  • This compound

  • Formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of this compound (1.0 equivalent) and an excess of formamide is heated at reflux (typically 180-210 °C) for several hours.

  • Alternatively, the acetic acid derivative can be reacted with DMF-DMA in a suitable solvent, followed by heating to effect cyclization.

  • Monitor the reaction by TLC.

  • After cooling, the reaction mixture is poured into water or an ethanol/water mixture.

  • The precipitated solid is collected by filtration, washed with water and ethanol.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

dot

Synthesis_Pathway Start This compound Amide_Formation Amide Formation (Amine + Coupling Agent) Start->Amide_Formation Cyclization Cyclization (e.g., with Formamide) Start->Cyclization Amide_Derivative Amide Derivative Amide_Formation->Amide_Derivative Pyridopyrimidine Pyrido[2,3-d]pyrimidinone Derivative Cyclization->Pyridopyrimidine

Caption: Synthetic pathways from the starting material.

Potential Biological Activities and Applications

Derivatives of 2-aminopyridines and fused pyrimidines have demonstrated a broad range of pharmacological activities, making them attractive scaffolds for drug discovery. The following tables summarize the reported biological activities of structurally related compounds.

Kinase Inhibitory Activity

Many pyridopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

Compound ClassTarget KinaseIC₅₀ / KᵢReference
3-Aminopyrid-2-onesItkKᵢ = 7 nM[2]
Pyrido[2,3-d]pyrimidinesPIM-1 KinaseIC₅₀ = 11.4 nM[3]
Pyrido[2,3-d]pyrimidinesUSP7IC₅₀ = 7.6 µM[4]
Antimicrobial Activity

The 2-aminopyridine and pyridopyrimidine scaffolds are also present in numerous compounds with significant antibacterial and antifungal properties.

Compound ClassOrganismMIC (µg/mL)Reference
2-Amino-3-cyanopyridinesS. aureus0.039[1]
2-Amino-3-cyanopyridinesB. subtilis0.039[1]
Pyrido[2,3-d]pyrimidinesVarious Bacteria & FungiPotent Activity[4]
Amide DerivativesS. aureus125-500[2]
Amide DerivativesE. faecalis125-500[2]

Signaling Pathway Context for Kinase Inhibitors

Derivatives of this compound, particularly those with a pyrido[2,3-d]pyrimidine core, can be designed to target specific protein kinases involved in cell signaling pathways implicated in diseases like cancer. For instance, inhibition of a kinase like PIM-1 can disrupt downstream signaling, leading to cell cycle arrest and apoptosis.

dot

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase activates PIM1_Kinase PIM-1 Kinase Upstream_Kinase->PIM1_Kinase activates Downstream_Substrate Downstream Substrate (e.g., Bad, p21) PIM1_Kinase->Downstream_Substrate phosphorylates Cell_Cycle_Progression Cell Cycle Progression Downstream_Substrate->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Substrate->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Cell_Cycle_Progression->Cell_Survival Apoptosis_Inhibition->Cell_Survival Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1_Kinase inhibits

Caption: Potential mechanism of action for kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols and biological data presented in these application notes provide a solid foundation for researchers to explore the chemical space around this versatile molecule. Further derivatization and biological evaluation are warranted to fully elucidate the therapeutic potential of this compound class in various disease areas.

References

Application Note: A Robust Protocol for Amide Coupling with 2-(3-Aminopyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, enabling the synthesis of a vast array of biologically active molecules, including peptides and small molecule therapeutics.[1][2] 2-(3-Aminopyridin-2-yl)acetic acid is a valuable building block in the synthesis of novel compounds due to its unique structural features, incorporating both a pyridine scaffold and an amino acid moiety. This application note provides a detailed and reliable protocol for the efficient amide coupling of this compound with various primary and secondary amines. The protocols described herein utilize common and highly effective coupling reagents to ensure high yields and purity of the desired amide products.

Two of the most prevalent and effective methods for amide bond formation involve the use of uronium/aminium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive such as HOBt (Hydroxybenzotriazole).[3][4][5] These methods are widely employed due to their mild reaction conditions, high efficiency, and broad substrate scope.[1][6]

This document outlines two robust protocols for the amide coupling of this compound, providing detailed experimental procedures, tabulated data for reagent quantities, and a generalized reaction workflow diagram.

Key Reagents and Their Roles

A summary of the key reagents and their functions in the amide coupling reactions is provided in the table below.

ReagentFull NameRole
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateCoupling reagent that activates the carboxylic acid.[1][6]
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimide coupling reagent that activates the carboxylic acid.[4]
HOBt HydroxybenzotriazoleAdditive used with EDC to minimize racemization and improve reaction efficiency.[4][5]
DIPEA N,N-DiisopropylethylamineNon-nucleophilic base used to neutralize acids and facilitate the coupling reaction.
DMF N,N-DimethylformamideA common polar aprotic solvent for amide coupling reactions.[6]
DCM DichloromethaneAn alternative solvent for amide coupling reactions.

Experimental Protocols

The following sections provide detailed step-by-step protocols for the amide coupling of this compound using HATU and EDC/HOBt.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency and rapid reaction times, particularly for challenging couplings.[6]

Reagent Quantities (for a 1 mmol scale reaction):

ReagentMolar Equiv.Amount
This compound1.0166.16 mg
Amine1.11.1 mmol
HATU1.1418.26 mg
DIPEA2.0348 µL
DMF (anhydrous)-5 mL

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

DOT Script for HATU-Mediated Amide Coupling Workflow:

HATU_Coupling_Workflow HATU-Mediated Amide Coupling Workflow cluster_setup Reaction Setup cluster_activation Activation & Coupling cluster_workup Workup & Purification A Dissolve this compound in DMF B Add Amine A->B C Add DIPEA B->C D Add HATU Solution C->D E Stir at Room Temperature (2-4h) D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Purify by Chromatography H->I J Pure Amide Product I->J EDC_HOBt_Coupling_Workflow EDC/HOBt-Mediated Amide Coupling Workflow cluster_setup Reaction Setup cluster_activation Activation & Coupling cluster_workup Workup & Purification A Dissolve Acid, HOBt, and Amine in Solvent B Cool to 0 °C A->B C Add DIPEA B->C D Add EDC.HCl C->D E Stir and Warm to RT (12-16h) D->E F Dilute with Water E->F G Extract with Organic Solvent F->G H Aqueous Washes (Acid, Base, Brine) G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K Pure Amide Product J->K

References

Application Notes and Protocols for the Esterification of 2-(3-aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to various methods for the esterification of 2-(3-aminopyridin-2-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The presence of both a carboxylic acid and an amino group on the pyridine scaffold presents unique challenges, requiring careful selection of reaction conditions to achieve high yields and purity. This document outlines three common and effective esterification strategies: Fischer-Speier Esterification, Acid Chloride-Mediated Esterification, and Coupling Agent-Mediated Esterification. Detailed protocols, comparative data, and workflow diagrams are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.

Challenges in the Esterification of this compound

The primary challenge in the esterification of this substrate is the presence of the nucleophilic 3-amino group, which can compete with the alcohol nucleophile, leading to undesired side reactions such as intermolecular amide formation or polymerization, particularly under neutral or basic conditions.[1] Therefore, the choice of esterification method must account for the relative reactivity of the functional groups and may require strategies to selectively protect the amino group or to favor the desired O-acylation.

Overview of Esterification Methods

Three widely used esterification methods are presented, each with its own advantages and disadvantages for the target molecule.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[2] For this compound, the acidic conditions protonate the basic amino and pyridine nitrogen atoms, effectively protecting them from participating in the reaction. This method is often simple and cost-effective.[2]

  • Acid Chloride-Mediated Esterification: This is a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol.[3][4] This method is generally faster and not reversible, but the high reactivity of the acyl chloride can lead to a lack of selectivity and potential side reactions with the unprotected amino group.[5]

  • Coupling Agent-Mediated Esterification: This method utilizes coupling agents, such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), to activate the carboxylic acid for reaction with an alcohol under mild, often neutral, conditions.[6][7] While this method is suitable for sensitive substrates, the unprotected amino group can still compete with the alcohol, necessitating careful control of the reaction conditions.

Comparative Data of Esterification Methods

The following table summarizes typical reaction parameters and expected outcomes for the different esterification methods applied to this compound. Please note that these are representative values and may require optimization for specific alcohols and scales.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
Fischer-Speier Esterification H₂SO₄ or HCl (catalytic)Excess AlcoholReflux4-2460-85Simple; in-situ protection of amine; requires high temperatures and excess alcohol.[2]
Acid Chloride-Mediated Esterification 1. SOCl₂ or (COCl)₂2. Alcohol, Pyridine1. Toluene or DCM2. DCM or THF1. Reflux2. 0 - RT2-670-95High reactivity; irreversible; potential for N-acylation side products.[5]
Coupling Agent-Mediated Esterification DCC, DMAP (catalytic)DCM or DMF0 - RT3-1275-90Mild conditions; suitable for sensitive alcohols; potential for N-acylation and formation of N-acylurea byproduct.[6][7]

Experimental Workflows and Chemical Transformations

The following diagrams illustrate a general experimental workflow for esterification and the specific chemical transformation discussed in these notes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve this compound and alcohol in appropriate solvent reaction Add catalyst/reagent(s) (e.g., H₂SO₄, SOCl₂, DCC/DMAP) prep->reaction monitor Stir at specified temperature and monitor reaction progress (TLC/LC-MS) reaction->monitor quench Quench reaction (e.g., add water or base) monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer (e.g., with brine, NaHCO₃ soln.) extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize

General experimental workflow for esterification.

References

Application Notes and Protocols: 2-(3-Aminopyridin-2-yl)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminopyridin-2-yl)acetic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique structural features, including a pyridine ring, an amino group, and an acetic acid moiety, make it an attractive scaffold for the synthesis of a diverse range of biologically active compounds. The 2-aminopyridine core is a key component in numerous pharmacologically active molecules, valued for its ability to be incorporated into various molecular architectures with minimal side reactions.[1] This document provides an overview of the applications of this compound and its derivatives, with a particular focus on their role as kinase inhibitors for cancer therapy. Detailed experimental protocols and data are provided to guide researchers in this field.

Key Application: Inhibition of c-Met Kinase

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making c-Met an important target for cancer drug discovery.[2] Derivatives of this compound have been successfully utilized to develop potent c-Met kinase inhibitors.

Quantitative Data: c-Met Inhibitory Activity of 2-Aminopyridine Derivatives

The following table summarizes the in vitro potencies of exemplary 2-aminopyridine derivatives as c-Met kinase inhibitors.

Compound IDModification on 2-Aminopyridine ScaffoldTargetAssay TypeIC50 (nM)Reference
(S)-24o2-aminopyridine-3-carboxamide derivativec-MetKinase Assay22[2][3]
22dQuinoline-containing analogc-MetKinase Assay0.9[4]
22eQuinoline-containing analogc-MetKinase Assay1.7[4]

Signaling Pathway

The hepatocyte growth factor (HGF)/c-Met signaling pathway is critical in tumor growth, invasion, and metastasis.[2] The diagram below illustrates the key components of this pathway, which is a primary target for inhibitors derived from the this compound scaffold.

HGF_cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet P1 Phosphorylation cMet->P1 Dimerization & Autophosphorylation RAS RAS P1->RAS PI3K PI3K P1->PI3K STAT STAT P1->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation

HGF/c-Met Signaling Pathway

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of this compound derivatives as c-Met inhibitors, based on established practices in the field.

Protocol 1: Synthesis of a 2-Aminopyridine-3-Carboxamide Derivative

This protocol outlines a general procedure for the synthesis of a 2-aminopyridine-3-carboxamide derivative, a common structural motif in c-Met inhibitors.

Materials:

  • This compound

  • Thionyl chloride

  • Appropriate amine (R-NH2)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aminopyridine-3-carboxamide derivative.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White 96-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 2.5 µL of the test compound solution or DMSO (as a control) to the wells of a 96-well plate.

  • Add 12.5 µL of a solution containing the c-Met kinase and the Poly(Glu, Tyr) substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for c-Met.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cellular c-Met Phosphorylation Assay

This protocol details a method to assess the ability of a compound to inhibit c-Met phosphorylation in a cellular context.

Materials:

  • Human cancer cell line with high c-Met expression (e.g., EBC-1, A549)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Hepatocyte Growth Factor (HGF)

  • Test compound (dissolved in DMSO)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with the primary antibody (anti-phospho-c-Met) overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-c-Met and anti-GAPDH antibodies as loading controls.

  • Quantify the band intensities to determine the inhibition of c-Met phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of c-Met inhibitors based on the this compound scaffold.

Drug_Discovery_Workflow Start Scaffold Selection: This compound Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro_Screening In Vitro Kinase Assay (c-Met IC50) Purification->InVitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro_Screening->SAR_Analysis SAR_Analysis->Synthesis Design New Derivatives Hit_Compounds Identification of Hit Compounds SAR_Analysis->Hit_Compounds Cellular_Assay Cellular Phosphorylation Assay (Western Blot) Hit_Compounds->Cellular_Assay Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization Lead_Optimization->Synthesis Further Modification End Preclinical Development Lead_Optimization->End

Drug Discovery Workflow for c-Met Inhibitors

Broader Applications in Drug Discovery

Beyond c-Met inhibition, the 2-aminopyridine scaffold is a cornerstone in the development of various therapeutic agents. Its derivatives have been investigated for a range of biological activities, including:

  • Anti-inflammatory: As modulators of inflammatory pathways.[1]

  • Antibacterial: Showing efficacy against various bacterial strains.[1][5]

  • Antiviral: As potential agents against viral infections.[1]

  • Other Kinase Inhibition: The scaffold has been employed to target other kinases involved in cancer and other diseases, such as CDK and HDAC.[6]

The versatility of this compound as a starting material allows for extensive chemical modifications, enabling the exploration of a broad chemical space to identify novel drug candidates with diverse pharmacological profiles.[1]

References

Application Notes & Protocols: Development of Antibacterial Agents from 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents. 2-Aminopyridine and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antibacterial effects.[1][2] This heterocyclic structure serves as a versatile building block for synthesizing compounds that can combat a broad spectrum of microbial pathogens.[1]

The structural adaptability of the 2-aminopyridine core allows for extensive chemical modifications, enabling the fine-tuning of antimicrobial efficacy, reduction of toxicity, and circumvention of existing resistance mechanisms.[1] Several derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3] These application notes provide an overview of the synthesis, biological evaluation, and proposed mechanisms of action for 2-aminopyridine derivatives, offering detailed protocols for researchers in the field of antibacterial drug discovery.

Synthesis of 2-Aminopyridine Derivatives

An efficient and modern approach to synthesizing a variety of substituted 2-aminopyridines is through a multicomponent, one-pot reaction. This method is advantageous due to its simplicity, speed, and often solvent-free conditions.[4][5]

General Workflow for Synthesis

The following diagram outlines the typical workflow for the synthesis and characterization of 2-aminopyridine derivatives.

G Start Start: Select Reagents (Enaminones, Primary Amines, Malononitrile) Reaction Multicomponent One-Pot Reaction (Solvent-free, Catalyst-free) Start->Reaction Combine Purification Purification (e.g., Recrystallization) Reaction->Purification Crude Product Characterization Structural Characterization (FTIR, NMR, Mass Spec) Purification->Characterization Purified Product Final Pure 2-Aminopyridine Derivative Characterization->Final

Caption: General workflow for the synthesis of 2-aminopyridine derivatives.

Experimental Protocol: Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives[4][5]

This protocol describes a solvent-free, one-pot synthesis using enaminones as key precursors.

Materials:

  • Substituted enaminones (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Appropriate primary amine (e.g., cyclohexylamine) (1.0 mmol)

  • Round bottom flask (50 mL)

  • Magnetic stirrer and hot plate

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round bottom flask, combine the enaminone (1.0 mmol), malononitrile (1.0 mmol), and the selected primary amine (1.0 mmol).

  • Stir the mixture at room temperature or with gentle heating (as optimized for specific reactants) under solvent-free conditions for the time required to complete the reaction (typically monitored by Thin Layer Chromatography - TLC).

  • Upon completion, the solidified crude product is obtained.

  • Wash the crude product with a small amount of cold water or diethyl ether to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-3-cyanopyridine derivative.

  • Dry the purified crystals under vacuum.

  • Confirm the chemical structure of the synthesized compound using a range of spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).[4]

Antibacterial Activity Assessment

The antimicrobial potency of the synthesized compounds is evaluated using standard microbiological assays to determine their inhibitory effects against a panel of pathogenic bacteria.

General Workflow for Antibacterial Screening

The following diagram illustrates the process of evaluating the antibacterial activity of the synthesized compounds.

G Compound Synthesized Compound (in solution, e.g., DMSO) DiskAssay Primary Screening: Disk Diffusion Assay Compound->DiskAssay MeasureZone Measure Zone of Inhibition (ZOI) DiskAssay->MeasureZone Incubate MIC_Assay Secondary Screening: Broth Microdilution Assay MeasureZone->MIC_Assay Select Active Compounds (ZOI > threshold) DetermineMIC Determine Minimum Inhibitory Concentration (MIC) MIC_Assay->DetermineMIC Incubate & Observe Growth Result Antibacterial Potency Data DetermineMIC->Result

Caption: Workflow for determining the antibacterial activity of test compounds.

Protocol 1: Disk Diffusion Assay (Primary Screening)[3][6]

This method is used for initial qualitative screening of antibacterial activity.

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration.

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent alone)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Incubator

Procedure:

  • Prepare a bacterial lawn by evenly swabbing the standardized inoculum over the entire surface of an MHA plate.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place sterile paper discs impregnated with a known amount of the test compound (e.g., 50 µ g/disc ) onto the agar surface.

  • Place positive and negative control discs on the same plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Protocol 2: Broth Microdilution Method (MIC Determination)[7]

This quantitative method determines the lowest concentration of an agent that inhibits visible bacterial growth.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized and diluted to ~5 x 10⁵ CFU/mL.

  • Synthesized compounds (serially diluted).

  • Positive control (standard antibiotic).

  • Growth control (inoculum in broth).

  • Sterility control (broth alone).

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Presentation: Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported for various 2-aminopyridine derivatives against selected bacterial strains.

Table 1: MIC Values of 2-Amino-3-cyanopyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
2c Staphylococcus aureus0.039[3][6]
2c Bacillus subtilis0.039[3][6]
2c Bacillus cereus78[6]
2c Enterococcus faecalis78[6]
2c Micrococcus luteus78[6]
2c Listeria monocytogenes156[6]

Table 2: MIC Values of Other Bioactive 2-Aminopyridine Derivatives

Derivative ClassCompound(s)Bacterial StrainMIC (µg/mL)Reference
Pyrazol-5-ol3d, 3m, 4a, 4b, 4d, 4gMSSA & MRSA4 - 16[3]
Acetamide22, 23Escherichia coli12.5[7]
Acetamide22, 23Proteus mirabilis12.5[7]
Imidazopyridine4aStaphylococcus aureus7.8[8]
Imidazopyridine4bStaphylococcus aureus31.25[8]

Proposed Mechanism of Action

Molecular docking studies have provided significant insights into the potential mechanisms by which 2-aminopyridine derivatives exert their antibacterial effects. A primary proposed target is Dihydrofolate Reductase (DHFR), a crucial enzyme in the bacterial folate synthesis pathway.[3]

Inhibition of DHFR disrupts the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth. Docking studies have shown that compounds can form hydrogen bond interactions with active site residues of DHFR in both S. aureus and B. subtilis.[6] Other potential targets identified include DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[9][8]

G Compound 2-Aminopyridine Derivative Inhibition Inhibition Compound->Inhibition Target Bacterial Enzyme (e.g., DHFR) Pathway Folate Synthesis Pathway Target->Pathway Catalyzes Synthesis Nucleotide & Amino Acid Synthesis Pathway->Synthesis Growth Bacterial Growth & Replication Synthesis->Growth Inhibition->Target Inhibition->Pathway Inhibition->Synthesis Inhibition->Growth Block1 Blocked Block2 Blocked Block3 Blocked

Caption: Proposed mechanism of action via inhibition of a key bacterial enzyme.

Conclusion and Future Directions

2-Aminopyridine derivatives represent a highly promising class of compounds for the development of new antibacterial agents. The synthetic versatility of the scaffold allows for the creation of diverse chemical libraries amenable to structure-activity relationship (SAR) studies. The potent activity observed, particularly against Gram-positive pathogens, highlights their therapeutic potential.

Future research should focus on:

  • Lead Optimization: Modifying the most potent compounds to enhance their activity spectrum, particularly against Gram-negative bacteria, and improve their pharmacokinetic (ADMET) profiles.

  • Mechanism of Action Studies: Moving beyond computational predictions to experimentally validate the enzymatic targets and elucidate the precise molecular interactions.

  • In Vivo Efficacy: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential in a physiological context.

  • Combating Resistance: Investigating the potential of these derivatives to overcome known resistance mechanisms or to be used in combination therapies with existing antibiotics.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(3-Aminopyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors derived from 2-(3-aminopyridin-2-yl)acetic acid. This starting material offers a versatile scaffold for the development of potent and selective inhibitors targeting various protein kinases implicated in oncology, immunology, and other therapeutic areas. The protocols outlined below are based on established synthetic methodologies for related aminopyridine-based kinase inhibitors and can be adapted for the synthesis of a diverse library of compounds.

Overview and Rationale

This compound is a valuable starting material for the synthesis of kinase inhibitors due to its inherent structural features. The aminopyridine core is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The acetic acid moiety provides a convenient handle for the introduction of various substituents through amide bond formation, allowing for the exploration of the solvent-exposed region of the kinase and the optimization of potency, selectivity, and pharmacokinetic properties.

A primary synthetic strategy involves the amide coupling of this compound with a diverse range of amines to generate a library of N-substituted 2-(3-aminopyridin-2-yl)acetamides. These derivatives can then be screened against a panel of kinases to identify lead compounds for further optimization.

Targeted Kinase and Signaling Pathway

While derivatives of this compound have the potential to inhibit a range of kinases, this document will focus on the synthesis of a hypothetical inhibitor targeting Cyclin-Dependent Kinase 4 (CDK4) . CDK4, in complex with Cyclin D, is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. Inhibition of the CDK4/Cyclin D1 complex prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition and inducing cell cycle arrest.

Diagram: CDK4/Cyclin D1 Signaling Pathway

CDK4_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D1 Cyclin D1 Ras/Raf/MEK/ERK Pathway->Cyclin D1 CDK4/Cyclin D1 Complex CDK4/Cyclin D1 Complex Cyclin D1->CDK4/Cyclin D1 Complex CDK4 CDK4 CDK4->CDK4/Cyclin D1 Complex Rb Rb CDK4/Cyclin D1 Complex->Rb Phosphorylation pRb pRb Rb->pRb E2F E2F pRb->E2F Release S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Inhibitor (2-(3-aminopyridin-2-yl)acetamide derivative) Inhibitor (2-(3-aminopyridin-2-yl)acetamide derivative) Inhibitor (2-(3-aminopyridin-2-yl)acetamide derivative)->CDK4/Cyclin D1 Complex Inhibition

Caption: Inhibition of the CDK4/Cyclin D1 complex by a 2-(3-aminopyridin-2-yl)acetamide derivative.

Experimental Protocols

General Synthetic Scheme

The general approach for the synthesis of N-substituted 2-(3-aminopyridin-2-yl)acetamides is depicted below.

Diagram: General Synthetic Workflow

Synthesis_Workflow Start This compound Coupling Amide Coupling Start->Coupling Amine R-NH2 (Diverse Amines) Amine->Coupling Product N-R-2-(3-aminopyridin-2-yl)acetamide Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Kinase Inhibition Assay Characterization->Screening

Application Notes & Protocols: Quantification of 2-(3-aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 2-(3-aminopyridin-2-yl)acetic acid in biological matrices, particularly human plasma. Due to the absence of a standardized, published method for this specific analyte, the following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) have been developed based on established methods for structurally similar compounds, such as aminopyridines and pyridylacetic acids. These methods are intended for use in research, drug development, and clinical trial settings. This document outlines the complete workflow, from sample preparation to method validation, in accordance with international guidelines.

Introduction

This compound is a polar, amphoteric compound containing a pyridine ring, an amino group, and a carboxylic acid moiety. Its accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. The methods presented herein are designed to be sensitive, specific, and robust, addressing the analytical challenges posed by the compound's physicochemical properties. The LC-MS/MS method is recommended for high sensitivity and specificity, while the HPLC-UV method can serve as a valuable alternative for applications where the required limits of detection are higher.

Analytical Methods

Two primary analytical methods are proposed:

  • HPLC-UV: A robust and widely accessible method suitable for the quantification of higher concentrations of the analyte.

  • LC-MS/MS: A highly sensitive and specific method, ideal for bioanalysis where low detection limits are required.

Proposed HPLC-UV Method

This method is based on reversed-phase chromatography, which is a common technique for the separation of small molecules.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 50% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 275 nm

| Run Time | 15 minutes |

Proposed LC-MS/MS Method

This method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical applications.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Value
Column HILIC, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C

| Run Time | 8 minutes |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 153.1
Product Ion (Q3) m/z 108.1 (Quantifier), m/z 79.1 (Qualifier)
Internal Standard This compound-d3 (m/z 156.1 -> 111.1)
Collision Energy Optimized for specific instrument

| Dwell Time | 100 ms |

Experimental Protocols

Standard and Sample Preparation

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and its deuterated internal standard (IS) in methanol.

Working Solutions: Prepare serial dilutions of the stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

Sample Preparation (Plasma): A solid-phase extraction (SPE) method is recommended for plasma samples to ensure a clean extract.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Loading: To 200 µL of plasma, add 50 µL of the internal standard working solution and 500 µL of 4% phosphoric acid. Vortex and load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

Bioanalytical Method Validation

The proposed LC-MS/MS method should be fully validated according to the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines.[1][2] The validation should include the following parameters:

  • Selectivity: Analysis of at least six different blank plasma lots to ensure no interference at the retention times of the analyte and IS.

  • Linearity: A calibration curve with at least six non-zero standards, covering the expected concentration range.

  • Accuracy and Precision: Determined by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in at least five replicates.

  • Recovery: The efficiency of the extraction procedure should be determined at three QC levels.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Stability: Evaluated under various conditions including freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.

Data Presentation

The following tables summarize the hypothetical quantitative data from the validation of the proposed LC-MS/MS method.

Table 1: Calibration Curve Parameters

Parameter Value
Linearity Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision Data

QC Level (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Intra-day Precision (%CV) Inter-day Precision (%CV)
LLOQ (1) 0.98 98.0 8.5 10.2
Low (3) 2.95 98.3 6.2 7.8
Medium (100) 101.2 101.2 4.5 5.9

| High (800) | 792.0 | 99.0 | 3.8 | 4.7 |

Table 3: Recovery and Matrix Effect

QC Level (ng/mL) Mean Recovery (%) Recovery %CV Mean Matrix Effect (%) Matrix Effect %CV
Low (3) 85.2 7.1 98.5 6.5
Medium (100) 87.5 5.8 101.1 4.9

| High (800) | 86.1 | 6.3 | 99.3 | 5.2 |

Visualizations

The following diagrams illustrate the experimental workflow and the logic of the bioanalytical method validation process.

G Analytical Method Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Stock Stock Solution Preparation (1 mg/mL) Working Working Standard & QC Preparation Stock->Working Inject Injection into UHPLC Working->Inject Plasma Plasma Sample Receipt & Thawing Spike Spike IS into Plasma Plasma->Spike SPE Solid-Phase Extraction Spike->SPE Recon Evaporation & Reconstitution SPE->Recon Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration & Quantification Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Calculate Concentration Calculation Calibrate->Calculate Report Final Report Generation Calculate->Report

Caption: Workflow for the quantification of this compound.

G Bioanalytical Method Validation Process cluster_validation_params Validation Parameters MethodDev Method Development FullVal Full Validation MethodDev->FullVal Selectivity Selectivity FullVal->Selectivity Linearity Linearity & Range FullVal->Linearity Accuracy Accuracy FullVal->Accuracy Precision Precision FullVal->Precision Recovery Recovery FullVal->Recovery MatrixEffect Matrix Effect FullVal->MatrixEffect Stability Stability FullVal->Stability RoutineUse Routine Sample Analysis Selectivity->RoutineUse Linearity->RoutineUse Accuracy->RoutineUse Precision->RoutineUse Recovery->RoutineUse MatrixEffect->RoutineUse Stability->RoutineUse

Caption: Bioanalytical method validation process overview.

References

Application Notes and Protocols for HPLC Analysis of Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of aminopyridine compounds. Aminopyridines are a class of organic compounds that are important intermediates in the pharmaceutical and chemical industries.[1][2][3] The methods outlined below are suitable for the separation and quantification of aminopyridine isomers and related substances.

Introduction

Aminopyridines are hydrophilic, basic compounds that can be challenging to analyze using traditional reversed-phase HPLC due to their polar nature.[2][4][5][6] This often necessitates the use of specialized columns or mobile phase modifiers. The protocols provided herein describe various HPLC techniques, including reversed-phase, mixed-mode, and hydrophilic interaction chromatography (HILIC), for the effective analysis of these compounds. These methods are compatible with various detection techniques, including UV, mass spectrometry (MS), evaporative light scattering detection (ELSD), and charged aerosol detection (CAD).[1][2]

Experimental Protocols

Method 1: Mixed-Mode HPLC for Isomer Separation

This method is suitable for the separation of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine isomers.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Materials:

  • Column: Amaze HD, 3.2 x 150 mm (This method utilizes hydrogen-bonding and cation-exchange separation modes).[3]

  • Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate.[3]

  • Analytes: Pyridine, 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine.[3]

  • Sample Preparation: Dissolve 0.3 mg/mL of each analyte in the mobile phase.[3]

Procedure:

  • Set the column temperature to 30°C.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[3]

  • Set the UV detection wavelength to 275 nm.[3]

  • Inject 1 µL of the sample.[3]

  • Run the analysis for a sufficient time to allow for the elution of all peaks.

Method 2: Reversed-Phase HPLC for 4-Aminopyridine in Serum

This protocol is designed for the quantitative analysis of 4-aminopyridine in serum samples and employs solid-phase extraction for sample cleanup.[7]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Solid-phase extraction (SPE) manifold and columns.

Materials:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Acetonitrile/Methanol/Ethanol/1% Ammonium Carbonate (75:10:10:5).[7]

  • Internal Standard: 3,4-diaminopyridine.[7]

  • Sample: Serum.

Procedure: Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE column according to the manufacturer's instructions.

  • Load the serum sample, spiked with the internal standard, onto the SPE column.

  • Wash the column to remove interfering substances.

  • Elute the 4-aminopyridine and internal standard from the column.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

HPLC Analysis:

  • Set the column temperature.

  • Equilibrate the column with the mobile phase at a constant flow rate.

  • Set the UV detection wavelength to 244 nm.[7]

  • Inject the prepared sample.

  • Quantify the 4-aminopyridine concentration based on the peak area ratio relative to the internal standard.

Data Presentation

Table 1: Chromatographic Conditions and Retention Times for Aminopyridine Isomers by Mixed-Mode HPLC

ParameterValue
Column Amaze HD (3.2 x 150 mm)[3]
Mobile Phase MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 275 nm[3]
Injection Volume 1 µL[3]
Analyte Retention Time (min)
PyridineData not specified in the source
2-AminopyridineData not specified in the source
3-AminopyridineData not specified in the source
4-AminopyridineData not specified in the source

Note: Specific retention times were not provided in the summarized source material, but the method is stated to elute all compounds within 6 minutes.[1][8]

Table 2: HPLC Method Parameters for Various Aminopyridine Analyses

Method TypeColumnMobile PhaseAnalytesDetectionReference
Mixed-ModeAmaze SC (3.0x100 mm)30% ACN with 50 mM AmFm pH 32-Aminopyridine, Pyridine, AnilineUV at 250 nm[2]
Hydrogen-BondingSHARC 1 (3.2x100 mm)MeCN/MeOH with Formic Acid and Ammonium Formate2-, 3-, 4-Aminopyridine, PyridineUV at 270 nm[4]
Reversed-PhaseC18Acetonitrile/Methanol/Ethanol/1% Ammonium Carbonate (75:10:10:5)4-Aminopyridine in serumUV at 244 nm[7]
Reversed-PhaseChromni™ (4.6 x 150 mm)70% MeCN, 10mM Ammonium Formate2-AminopyridineUV at 275 nm[5]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Aminopyridine Standard or Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column HPLC Column (e.g., Amaze HD) Autosampler->Column Pump HPLC Pump (Mobile Phase Delivery) Pump->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: General experimental workflow for the HPLC analysis of aminopyridine compounds.

Separation_Logic cluster_analytes Analytes cluster_column Stationary Phase Interactions cluster_elution Separation & Elution A2 2-Aminopyridine RP Reversed-Phase A2->RP Hydrophobicity IE Ion-Exchange A2->IE Ionic Charge HB Hydrogen Bonding A2->HB H-Bond Donors/Acceptors A3 3-Aminopyridine A3->RP Hydrophobicity A3->IE Ionic Charge A3->HB H-Bond Donors/Acceptors A4 4-Aminopyridine A4->RP Hydrophobicity A4->IE Ionic Charge A4->HB H-Bond Donors/Acceptors Separation Differential Retention RP->Separation IE->Separation HB->Separation Elution Elution Order Separation->Elution

Caption: Logical relationship of analyte properties and stationary phase interactions in mixed-mode HPLC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-aminopyridin-2-yl)acetic acid. As direct and detailed experimental protocols for this specific molecule are not extensively reported, this guide draws upon established methods for structurally similar compounds, such as 2-(2-aminopyridin-3-yl)acetonitrile and other aminopyridine derivatives. The provided information should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes to this compound?

A1: Based on the synthesis of analogous compounds, two primary synthetic pathways can be proposed. The optimal route will depend on factors such as starting material availability, cost, and safety considerations.

  • Route A: From 2-chloro-3-nitropyridine. This route involves nucleophilic substitution with a malonic ester, followed by reduction of the nitro group and subsequent hydrolysis and decarboxylation.

  • Route B: From a suitable aminopyridine precursor. This could involve the introduction of a two-carbon unit at the 2-position of a 3-aminopyridine derivative. For instance, a starting material like 2-bromo-3-aminopyridine could potentially undergo a palladium-catalyzed cross-coupling reaction with a suitable acetate equivalent.

Q2: What are the critical intermediates in the synthesis of this compound?

A2: Key intermediates would likely include a substituted pyridine with the correct functionalities for conversion to the final product. For example, in a route starting from 2-chloro-3-nitropyridine, diethyl 2-((3-nitropyridin-2-yl)malonate) would be a critical intermediate. Subsequent reduction would yield diethyl 2-((3-aminopyridin-2-yl)malonate), which upon hydrolysis and decarboxylation would give the target acid.

Q3: What are the expected challenges in the purification of the final product?

A3: The final product, this compound, is amphoteric, containing both a basic amino group and an acidic carboxylic acid group. This can make purification by standard silica gel chromatography challenging. Techniques such as ion-exchange chromatography or recrystallization from a suitable solvent system may be more effective. A simple method for the removal of excess 2-aminopyridine from reaction mixtures by cation-exchange chromatography has been reported and could be adapted for this compound.[1]

Q4: Is the target molecule expected to be stable?

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with proposed solutions based on the synthesis of related compounds.

Problem Potential Cause Troubleshooting Steps
Low yield in the initial coupling reaction (e.g., malonic ester with chloropyridine) - Incomplete reaction. - Side reactions. - Inactive catalyst (if applicable).- Monitor the reaction progress by TLC or HPLC to ensure completion. - Optimize reaction temperature and time. - Use anhydrous solvents and an inert atmosphere to minimize side reactions. - If using a catalyst, ensure it is fresh and active.
Difficulty in the reduction of the nitro group - Incomplete reduction. - Catalyst poisoning. - Unsuitable reducing agent.- Use a more active catalyst (e.g., Pd/C) or increase catalyst loading. - Ensure the starting material is pure to avoid catalyst poisoning. - Explore different reducing agents such as SnCl2 or catalytic hydrogenation under optimized pressure and temperature.
Incomplete hydrolysis of the ester or nitrile intermediate - Harsh reaction conditions leading to decomposition. - Insufficient reaction time or temperature.- Use milder hydrolysis conditions (e.g., enzymatic hydrolysis or milder acid/base). - Monitor the reaction closely by TLC or HPLC. - Stepwise hydrolysis might be necessary if multiple ester groups are present.
Product isolation and purification issues - Amphoteric nature of the product. - Presence of inorganic salts.- Use ion-exchange chromatography for purification. - Perform an aqueous workup to remove inorganic salts before final purification. - Recrystallization from a suitable solvent or solvent mixture can be effective.
Formation of side products during synthesis - Over-alkylation or other side reactions. - Competing nucleophilic attack at different positions of the pyridine ring.- Carefully control the stoichiometry of the reagents. - Optimize the reaction temperature to favor the desired product. - The use of protecting groups for the amino functionality might be necessary to prevent side reactions.

Experimental Protocols (Hypothetical, based on related syntheses)

The following are hypothetical protocols for key steps in a potential synthesis of this compound, based on established chemical transformations. These should be considered as a starting point and require optimization.

Synthesis of Diethyl 2-((3-nitropyridin-2-yl)malonate)
  • Charging the Reactor: In a suitable reactor under an inert atmosphere, add anhydrous dimethylformamide (DMF).

  • Addition of Reagents: Add sodium hydride (NaH) portion-wise at 0 °C, followed by the dropwise addition of diethyl malonate. Stir the mixture until the evolution of hydrogen gas ceases.

  • Reaction: Add a solution of 2-chloro-3-nitropyridine in anhydrous DMF dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by carefully adding ice-water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reduction of the Nitro Group
  • Charging the Reactor: Charge a reactor with diethyl 2-((3-nitropyridin-2-yl)malonate) and a suitable solvent like ethanol or ethyl acetate.

  • Addition of Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

  • Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC or HPLC).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude amino-diester.

Hydrolysis and Decarboxylation
  • Charging the Reactor: Dissolve the crude diethyl 2-((3-aminopyridin-2-yl)malonate) in a mixture of acetic acid and water.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC or HPLC until both hydrolysis and decarboxylation are complete.

  • Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or ion-exchange chromatography.

Visualizations

experimental_workflow start Starting Material (e.g., 2-chloro-3-nitropyridine) intermediate1 Coupling Reaction (e.g., with diethyl malonate) start->intermediate1 intermediate2 Nitro Group Reduction intermediate1->intermediate2 intermediate3 Hydrolysis & Decarboxylation intermediate2->intermediate3 end_product Final Product (this compound) intermediate3->end_product purification Purification (e.g., Ion-Exchange) end_product->purification

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Conditions (Temp, Time, Atmosphere) start->check_reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_purification Optimize Purification Method start->check_purification sub_reaction Incomplete Reaction? Side Reactions? check_reaction->sub_reaction sub_reagents Degraded Reagents? Incorrect Ratios? check_reagents->sub_reagents sub_purification Chromatography Issues? Recrystallization Failure? check_purification->sub_purification solution_reaction Adjust Temp/Time Use Inert Atmosphere sub_reaction->solution_reaction solution_reagents Use Fresh Reagents Verify Stoichiometry sub_reagents->solution_reagents solution_purification Try Ion-Exchange Screen Solvents sub_purification->solution_purification

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(3-aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-(3-aminopyridin-2-yl)acetic acid. The proposed synthetic route involves a two-step process: the synthesis of the intermediate 2-(3-aminopyridin-2-yl)acetonitrile, followed by its hydrolysis to the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A plausible and common approach for synthesizing α-aryl acetic acids is a two-step synthesis. This involves the preparation of an arylacetonitrile intermediate followed by hydrolysis. For this compound, this would involve the synthesis of 2-(3-aminopyridin-2-yl)acetonitrile and its subsequent hydrolysis to the desired carboxylic acid.

Q2: What are the typical starting materials for the synthesis of the acetonitrile intermediate?

A2: The key starting material would be a 2-halopyridine with a 3-amino group, such as 2-chloro-3-aminopyridine or 2-bromo-3-aminopyridine. The other essential reagent is a cyanide source, such as sodium cyanide or potassium cyanide.

Q3: What are the critical parameters that can influence the success of the hydrolysis step?

A3: Several factors can significantly impact the outcome of the nitrile hydrolysis. These include the choice of acidic or basic hydrolysis conditions, reaction temperature, and reaction time. The purity of the starting nitrile is also crucial to prevent side reactions.

Q4: How can I monitor the progress of the reactions?

A4: Both the cyanation and hydrolysis reactions can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.

Experimental Protocols

Step 1: Synthesis of 2-(3-aminopyridin-2-yl)acetonitrile

This protocol is adapted from procedures for analogous aminopyridine syntheses.

Materials:

  • 2-Chloro-3-aminopyridine

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reactor, dissolve 2-chloro-3-aminopyridine in dimethyl sulfoxide (DMSO).

  • Carefully add sodium cyanide (NaCN) portion-wise to the solution, ensuring the temperature is maintained below 30 °C with external cooling.

  • After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-(3-aminopyridin-2-yl)acetonitrile can be purified by column chromatography or recrystallization.

Step 2: Hydrolysis of 2-(3-aminopyridin-2-yl)acetonitrile to this compound

This protocol is based on general procedures for nitrile hydrolysis.[1][2]

Materials:

  • 2-(3-aminopyridin-2-yl)acetonitrile

  • Dilute Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) solution

  • Water

Procedure:

  • In a round-bottom flask, create a mixture of 2-(3-aminopyridin-2-yl)acetonitrile and a dilute acid (e.g., 10% H₂SO₄) or base (e.g., 10% NaOH) with water.

  • Reflux the mixture for several hours. The reaction progress should be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If acidic hydrolysis was used, carefully neutralize the solution with a base to precipitate the product. If basic hydrolysis was used, acidify the solution to precipitate the product.

  • Collect the solid product by filtration.

  • The crude this compound can be purified by recrystallization.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or no yield of 2-(3-aminopyridin-2-yl)acetonitrile Inactive starting materialVerify the purity of the 2-halo-3-aminopyridine starting material using appropriate analytical techniques.
Poor nucleophilicity of the cyanide sourceIf using an alkali metal cyanide, ensure it is fully dissolved. A phase-transfer catalyst might be necessary for biphasic reactions.
Inappropriate reaction temperatureMonitor the reaction by TLC to find the optimal temperature. Some reactions may need gentle heating.
Formation of side products in the cyanation step Reaction with the amino groupConsider protecting the amino group before the cyanation reaction.
Over-reaction or degradationOptimize the reaction time and temperature to minimize the formation of byproducts.
Incomplete hydrolysis of the nitrile Insufficient reaction time or temperatureProlong the reflux time or cautiously increase the temperature while monitoring the reaction.
Inappropriate acid or base concentrationOptimize the concentration of the acid or base used for hydrolysis.
Low purity of the final product Presence of unreacted starting material or intermediatesImprove the purification of the intermediate acetonitrile before hydrolysis. Optimize the final purification step (recrystallization) by selecting an appropriate solvent system.
Formation of colored impuritiesTreat a solution of the crude product with activated charcoal before recrystallization. Use charcoal sparingly to avoid adsorbing the desired product.[3]

Data Presentation

Table 1: Optimization of Reaction Parameters for the Synthesis of 2-(3-aminopyridin-2-yl)acetonitrile (Hypothetical Data)

ParameterValue
Starting Material 2-Chloro-3-aminopyridine
Reagent Sodium Cyanide (NaCN)
Solvent Dimethyl Sulfoxide (DMSO)
Temperature 60-70 °C
Reaction Time 2-3 hours
Molar Ratio (Substrate:NaCN) 1 : 1.2
Work-up Aqueous quench and extraction
Expected Yield 80-90%
Purity (after work-up) >95%

Table 2: Optimization of Reaction Parameters for the Hydrolysis of 2-(3-aminopyridin-2-yl)acetonitrile (Hypothetical Data)

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent 10% Sulfuric Acid10% Sodium Hydroxide
Solvent WaterWater
Temperature RefluxReflux
Reaction Time 4-6 hours6-8 hours
Work-up NeutralizationAcidification
Expected Yield 75-85%70-80%
Purity (after recrystallization) >98%>98%

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Acetonitrile Intermediate cluster_step2 Step 2: Hydrolysis to Acetic Acid start1 Dissolve 2-Chloro-3-aminopyridine in DMSO add_nacn Add NaCN start1->add_nacn heat Heat to 60-70°C add_nacn->heat monitor1 Monitor by TLC/HPLC heat->monitor1 workup1 Work-up and Extraction monitor1->workup1 purify1 Purification workup1->purify1 product1 2-(3-aminopyridin-2-yl)acetonitrile purify1->product1 start2 Mix Acetonitrile with Acid/Base product1->start2 Intermediate reflux Reflux start2->reflux monitor2 Monitor by TLC/HPLC reflux->monitor2 workup2 Neutralization/Acidification monitor2->workup2 purify2 Recrystallization workup2->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_step1 Troubleshooting Step 1 (Cyanation) cluster_step2 Troubleshooting Step 2 (Hydrolysis) start Low Yield or Purity Issue check_sm Check Starting Material Purity start->check_sm optimize_temp Optimize Reaction Temperature start->optimize_temp check_reagents Verify Reagent Activity start->check_reagents optimize_time Optimize Reaction Time/Temp start->optimize_time optimize_conc Optimize Acid/Base Concentration start->optimize_conc purify_intermediate Purify Intermediate start->purify_intermediate solution1 Purify Starting Material check_sm->solution1 Impure solution2 Systematic Temperature Screening optimize_temp->solution2 Suboptimal solution3 Increase Reaction Time optimize_time->solution3 Incomplete solution4 Perform Column Chromatography purify_intermediate->solution4 Impure

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: 2-(3-aminopyridin-2-yl)acetic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(3-aminopyridin-2-yl)acetic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. - Incorrect solvent choice.- Insufficient solvent volume.- Test the solubility of your compound in a variety of solvents (e.g., water, ethanol, methanol, ethyl acetate, or mixtures like ethanol/water) to find one where it is soluble when hot and sparingly soluble when cold.[1][2][3]- Gradually add more hot solvent until the compound dissolves. Avoid adding a large excess, as this will reduce recovery.[4]
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present that inhibit crystallization.- Select a solvent with a lower boiling point.- Add a small amount of additional hot solvent to ensure the compound is fully dissolved, then allow it to cool slowly.- Try a two-solvent recrystallization method.[2]
No crystals form upon cooling. - The solution is not saturated.- The cooling process is too rapid.- Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.- Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[2]- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound.
Low recovery of the purified compound. - Too much solvent was used.- The crystals were washed with a solvent at room temperature.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.[5]- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5]- Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the compound from crystallizing on the filter paper.[1]
The purified product is still colored. - Colored impurities are not effectively removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the compound from impurities. - Inappropriate mobile phase polarity.- Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for aminopyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6]- For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve peak shape. For basic compounds, a small amount of triethylamine may be beneficial.
The compound does not elute from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[6]
The compound elutes too quickly with the solvent front. - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexanes in a hexane/ethyl acetate system.[6]
Streaking or tailing of the compound band. - The compound is interacting too strongly with the stationary phase.- The column is overloaded.- Add a small amount of a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).- Ensure the amount of crude material loaded onto the column is appropriate for the column size.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, you can generally expect to find:

  • Unreacted starting materials: Such as nicotinamide or other precursors used in the synthesis of the 3-aminopyridine core.[7][8]

  • Side-products: From competing reactions. For example, in the synthesis of aminopyridines, isomeric aminopyridines can be formed.[9]

  • Reagents and solvents: Residual reagents and solvents from the reaction and workup steps.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Given the presence of both a carboxylic acid and an amino-pyridine group, the molecule has polar characteristics. Good starting solvents to test would be water, ethanol, methanol, or a mixture such as ethanol/water.[1][2] The ideal solvent will dissolve the compound when hot but not when cold.[2]

Q3: How can I remove colored impurities from my product?

A3: If your recrystallized product is still colored, you can try adding a small amount (typically 1-2% by weight of your compound) of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities, which are then removed by filtration.[4]

Q4: What type of column chromatography is most suitable for purifying this compound?

A4: Normal-phase silica gel column chromatography is a common and effective method.[6] You would typically use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, to elute your compound.

Q5: How can I monitor the purity of my this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for assessing purity. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (like ammonium formate) is a good starting point for method development.[10][11] Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Experimental Protocols

The following are generalized protocols based on standard laboratory techniques for the purification of similar compounds and should be optimized for your specific needs.

Protocol 1: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., water, ethanol, ethyl acetate) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.[3]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to completely dissolve it.[5]

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel, then transfer them to a watch glass to dry completely.

Protocol 2: Silica Gel Column Chromatography
  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that gives your target compound an Rf value of approximately 0.2-0.4. A common system for compounds of this type is a mixture of ethyl acetate and hexanes.[6]

  • Column Packing: Prepare a silica gel column using either a wet or dry packing method.[6]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a solvent in which it is highly soluble) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.[6]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Assessment by HPLC

This is a suggested starting method and will likely require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[12]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at a wavelength determined by a UV scan of your compound (a starting point could be around 254 nm).

  • Injection Volume: 10 µL.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Filter Hot Filtration Dissolve->Hot_Filter Removes insoluble impurities Cool Cool to Crystallize Hot_Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Soluble impurities remain in filtrate Pure Pure Product Collect->Pure

Caption: A typical workflow for purification by recrystallization.

Troubleshooting_Logic Start Low Purity after First Purification Attempt Check_TLC Analyze by TLC/HPLC Start->Check_TLC Multiple_Spots Multiple Spots/ Peaks Present? Check_TLC->Multiple_Spots Recrystallize Re-recrystallize from a different solvent Multiple_Spots->Recrystallize Yes Single_Spot Single Spot/ Peak Multiple_Spots->Single_Spot No Column_Chromo Perform Column Chromatography Recrystallize->Column_Chromo If still impure Characterize Further Characterization (NMR, MS) Single_Spot->Characterize

Caption: A logical approach to troubleshooting low product purity.

References

Technical Support Center: Synthesis of 2-(3-aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2-(3-aminopyridin-2-yl)acetic acid. The following sections offer guidance on potential issues, detailed experimental protocols, and systematic approaches to optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low or no yield of the desired product. What are the most common initial steps to troubleshoot this synthesis?

A1: Low or no yield in the synthesis of this compound can stem from several factors. A logical first step is to re-verify the integrity of your starting materials and reagents.

Troubleshooting Workflow:

start Low or No Yield Observed reagent_check Verify Starting Material & Reagent Purity/Activity start->reagent_check reaction_setup Review Reaction Setup (Temperature, Atmosphere, Stirring) start->reaction_setup analytical_check Confirm Product Identity (NMR, MS) start->analytical_check pathway_analysis Analyze Potential Side Reactions reagent_check->pathway_analysis reaction_setup->pathway_analysis analytical_check->pathway_analysis optimization Systematic Optimization of Reaction Parameters pathway_analysis->optimization success Improved Yield optimization->success cluster_0 Key Components for Successful Cross-Coupling cluster_1 Potential Issues Leading to Low Yield catalyst Catalyst Pd Source (e.g., Pd(OAc)₂) Ligand (e.g., phosphine-based) base Base Type (e.g., K₂CO₃, Cs₂CO₃) Strength & Solubility solvent Solvent Polarity & Aprotic Nature (e.g., Toluene, Dioxane, DMF) catalyst_deactivation Catalyst Deactivation ligand_degradation Ligand Degradation poor_substrate_solubility Poor Substrate Solubility incorrect_base Inappropriate Base Choice

Technical Support Center: Synthesis of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of aminopyridine derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aminopyridines?

A1: The primary methods for synthesizing aminopyridine derivatives include:

  • Chichibabin Reaction: Direct amination of pyridines using sodium amide or a related strong base. This method is often used for the synthesis of 2-aminopyridines.[1][2]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a halopyridine and an amine. This is a versatile method with a broad substrate scope.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of a halopyridine with an amine, where the halogen is displaced. This reaction is particularly effective for activated pyridines (e.g., with electron-withdrawing groups).

  • Hofmann Rearrangement: This method is specifically used for the synthesis of 3-aminopyridine from nicotinamide.[5][6]

Q2: I am observing a significant amount of a dimeric byproduct in my Chichibabin reaction. How can I minimize this?

A2: Dimerization is a known side reaction in the Chichibabin reaction, especially with certain substrates.[7] For example, the reaction of 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure can yield as much as 89% of the dimer product and only 11% of the desired 2-amino product. To minimize dimerization, consider the following:

  • Increased Pressure: Applying pressure can significantly favor the formation of the aminated product. In the case of 4-tert-butylpyridine, increasing the nitrogen pressure to 350 psi can shift the product ratio to 74% aminated product and 26% dimer.[7]

  • Milder Conditions: Recent advancements have shown that using a composite of sodium hydride (NaH) and lithium iodide (LiI) can mediate the Chichibabin amination under milder conditions (65-85 °C), which may reduce side reactions.[8]

Q3: My Buchwald-Hartwig amination of a bromopyridine is sluggish or failing. What are the likely causes and solutions?

A3: Several factors can lead to low yields or reaction failure in Buchwald-Hartwig aminations of bromopyridines. Here are some common issues and troubleshooting tips:[3][9]

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. For electron-rich amines, bulkier, electron-rich ligands like XPhos or RuPhos are often effective. For less reactive amines, consider using more active pre-catalysts.[3]

  • Base Selection: The strength and nature of the base are crucial. Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is fresh and anhydrous, as moisture can deactivate the catalyst and hydrolyze the base.[3]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. It is essential to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and execution using Schlenk techniques or a glovebox.[3]

  • Solvent Purity: The solvent must be anhydrous. Toluene and dioxane are common choices, but tetrahydrofuran (THF) can also be effective.[3]

Q4: I am getting a mixture of 2- and 4-substituted products in a nucleophilic aromatic substitution (SNAr) reaction. How can I improve the regioselectivity?

A4: Nucleophilic attack on the pyridine ring is electronically favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. Several factors can be adjusted to influence the regioselectivity:

  • Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered position. Similarly, a bulky substituent on the pyridine ring will direct the incoming nucleophile to the more accessible position.

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can significantly impact regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the C2 isomer was observed in dichloromethane (DCM), which could be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).

Troubleshooting Guides

Problem 1: Low Yield in Aminopyridine Synthesis
Potential Cause Troubleshooting Action
Inactive Catalyst (Buchwald-Hartwig) Ensure the palladium precursor and ligand are of high quality. Consider using a pre-catalyst. Use strict inert atmosphere techniques to prevent catalyst deactivation by oxygen.[3]
Inappropriate Base The choice of base is critical. For less acidic amines, a stronger base like LiHMDS may be necessary. Ensure the base is fresh and anhydrous.[3]
Poor Substrate Reactivity (Chichibabin) Electron-withdrawing groups on the pyridine ring can inhibit the Chichibabin reaction.[7] Consider an alternative synthetic route for such substrates. The ideal pKa range for the pyridine substrate is 5-8.[7]
Decomposition of Starting Material In some SNAr reactions, particularly in aqueous solutions at elevated temperatures, the starting material may decompose, leading to lower yields.[10] Monitor the reaction progress and consider milder conditions or shorter reaction times.
Suboptimal Reaction Temperature For multicomponent reactions, the temperature can significantly affect the yield. For example, the synthesis of a 2-amino-3-cyanopyridine derivative from an enaminone, malononitrile, and benzylamine showed a yield increase from 20% at 40°C to 75% at 80°C.[11]
Problem 2: Formation of Significant Side Products
Side Product Reaction Troubleshooting Action
Dimerization Product ChichibabinIncrease the reaction pressure (e.g., using a sealed tube under nitrogen).[7] Explore milder reaction conditions, such as the use of a NaH-LiI composite.[8]
Hydrodehalogenation and Imine Formation Buchwald-HartwigThis is a result of β-hydride elimination. Optimize the ligand and reaction conditions. In some cases, a different palladium source or ligand can suppress this side reaction.
Di-acetylated Product Acetylation of AminopyridineAvoid excessive heat and prolonged reaction times. Use a controlled amount of the acetylating agent.
4-Aminopyridine-N-oxide, 4-Pyridone, 4,4'-Azopyridine Reduction of 4-Nitropyridine-N-oxideThe choice of acid can influence the product distribution. Reduction with iron and 25-30% sulfuric acid can provide a better yield of 4-aminopyridine compared to hydrochloric acid.[12]
Over-amination (Di-amination) ChichibabinControl the stoichiometry of the aminating agent. Using a large excess of sodium amide can lead to the introduction of a second amino group.[13]
N-vinyl pyridine-2-thione SNAr with Dihydrothiazolopyridinium SaltThis side product can form via a base-induced elimination. If this product is observed, consider using a more nucleophilic, less basic amine.[10]

Quantitative Data Summary

The following tables provide a summary of yields for different aminopyridine synthesis methods under various conditions.

Table 1: Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine with Various Amines *

AminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
n-ButylaminePd(OAc)₂ (2)BrettPhos (3)NaOtBu (1.5)THF808>95
CyclohexylaminePd₂(dba)₃ (1.5)cataCXium A (3)LHMDS (1.4)Dioxane9012>90
MorpholinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2.0)Toluene11018>85
*Estimated yields based on similar reactions reported in the literature.[3]

Table 2: Synthesis of 2-Aminopyridines via a Catalyst-Free SNAr Reaction *

AmineReaction ConditionsYield (%)
Morpholine4.0 eq. amine, DMSO, 50 °C75
Piperidineneat amine, 50 °C81
Benzylamine4.0 eq. amine, DMSO, 50 °C68
N-Methylbutylamineneat amine, 50 °C71
Piperidine4.0 eq. amine, water, 50 °C41
N,N-Dimethylamine4.0 eq. amine, water, 50 °C22
*Yields of purified product after chromatography.[10]

Table 3: Optimization of a Multicomponent Synthesis of a 2-Aminopyridine Derivative *

Temperature (°C)Time (h)Yield (%)
25240
402420
60649
80375
*Reaction of enaminone, malononitrile, and benzylamine.[11]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine

This protocol describes a general procedure for the Buchwald-Hartwig amination of a bromopyridine with a primary amine.[14]

Materials:

  • 2-Bromo-6-methylpyridine

  • (+/-)-trans-1,2-Diaminocyclohexane

  • [Pd₂(dba)₃]

  • (±)-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Diethyl ether

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (argon), charge a Schlenk vessel with (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol).[14]

  • Add anhydrous toluene (50 mL) to the vessel.[14]

  • Heat the reaction mixture to 80°C and stir for 4 hours.[14]

  • Cool the reaction to room temperature and add diethyl ether (50 mL).[14]

  • Wash the resulting mixture with brine (2 x 30 mL).[14]

  • Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.[14]

  • Recrystallize the crude product from pentane/diethyl ether to yield the purified product.[14]

Protocol 2: Modified Chichibabin Reaction for the Synthesis of N-Butylpyridin-2-amine

This protocol describes a milder version of the Chichibabin reaction.[8][15]

Materials:

  • Pyridine

  • n-Butylamine

  • Sodium hydride (NaH)

  • Lithium iodide (LiI)

  • Tetrahydrofuran (THF, anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 10 mL sealed tube under a nitrogen atmosphere, add pyridine (38.9 mg, 0.492 mmol), NaH (61.7 mg, 1.54 mmol), and LiI (136 mg, 1.02 mmol) in anhydrous THF (500 µL).[15]

  • Add n-butylamine (98.8 µL, 1.00 mmol) at room temperature.[15]

  • Seal the tube and stir the reaction mixture at 85°C for 7 hours.[15]

  • Quench the reaction at 0°C with ice-cold water.[15]

  • Extract the aqueous layer three times with CH₂Cl₂.[15]

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.[15]

  • Purify the crude product by column chromatography (hexane:EtOAc = 4:1) to yield N-butylpyridin-2-amine.[15]

Protocol 3: Synthesis of 3-Aminopyridine via Hofmann Rearrangement

This protocol describes the synthesis of 3-aminopyridine from nicotinamide.[16]

Materials:

  • Nicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine

  • Sodium chloride (NaCl)

  • Ether

  • Benzene

  • Ligroin

  • Activated carbon (Norit)

  • Sodium hydrosulfite

Procedure:

  • In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of 75 g (1.87 moles) of NaOH in 800 mL of water.[16]

  • With stirring, add 95.8 g (0.6 mole) of bromine to the solution.[16]

  • Once the temperature reaches 0°C, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring.[16]

  • After 15 minutes, replace the ice-salt bath with a water bath at 75°C and heat the solution at 70-75°C for 45 minutes.[16]

  • Cool the solution to room temperature and saturate with NaCl.[16]

  • Extract the solution with ether using a continuous extractor for 15-20 hours.[16]

  • Dry the ether extract over NaOH pellets, filter, and remove the ether by distillation. The crude product will crystallize on cooling.[16]

  • Dissolve the crude product in a mixture of 320 mL of benzene and 80 mL of ligroin. Add 5 g of Norit and 2 g of sodium hydrosulfite and heat on a steam bath for 20 minutes.[16]

  • Filter the hot solution by gravity, allow it to cool slowly, and then chill in a refrigerator overnight to obtain crystalline 3-aminopyridine.[16]

Visualizations

Buchwald_Hartwig_Amination_Workflow Experimental Workflow for Buchwald-Hartwig Amination start Start: Assemble Reagents setup Reaction Setup: - Add Pd precursor, ligand, and base to a dry Schlenk flask. - Evacuate and backfill with inert gas (3x). start->setup addition Reagent Addition: - Add anhydrous solvent. - Add halopyridine and amine. setup->addition reaction Reaction: - Heat the mixture with vigorous stirring. - Monitor progress by TLC or LC-MS. addition->reaction workup Work-up: - Cool to room temperature. - Dilute with organic solvent and filter through Celite. - Wash with water and brine. reaction->workup purification Purification: - Dry organic layer and concentrate under vacuum. - Purify by column chromatography. workup->purification end End: Purified Aminopyridine purification->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Chichibabin_Reaction_Troubleshooting Troubleshooting Dimerization in Chichibabin Reaction problem Problem: High percentage of dimeric byproduct cause1 Potential Cause 1: Atmospheric Pressure Conditions problem->cause1 cause2 Potential Cause 2: Harsh Reaction Conditions problem->cause2 solution1 Solution 1: Increase Reaction Pressure (e.g., 350 psi N₂) cause1->solution1 solution2 Solution 2: Employ Milder Conditions (e.g., NaH-LiI composite at 65-85 °C) cause2->solution2 outcome Outcome: Increased yield of desired aminopyridine solution1->outcome solution2->outcome

Caption: Logical diagram for troubleshooting dimerization in the Chichibabin reaction.

SNAr_Regioselectivity Controlling Regioselectivity in SNAr of Dihalopyridines start Starting Material: 2,6-Dihalopyridine sterics Steric Hindrance: - Bulky nucleophile - Bulky substituent at C2 start->sterics solvent Solvent Effects: - Less polar, non-H-bond accepting (e.g., DCM) - Polar, H-bond accepting (e.g., DMSO) start->solvent c2_attack Attack at C2 c6_attack Attack at C6 sterics->c6_attack Favors C6 solvent->c2_attack DCM favors C2 solvent->c6_attack DMSO favors C6

Caption: Factors influencing regioselectivity in the SNAr of dihalopyridines.

References

Technical Support Center: Improving the Purity of 2-(3-Aminopyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-(3-aminopyridin-2-yl)acetic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in this compound typically originate from the synthetic route employed. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric Impurities: Formation of other positional isomers of the aminopyridine ring during synthesis.

  • Byproducts of Side Reactions: Products resulting from unintended reactions, such as over-alkylation or decarboxylation.

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up that were not completely removed.

Q2: What are the recommended storage conditions to maintain the purity of this compound?

A2: To maintain the purity and stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable. The compound's aminopyridine and carboxylic acid moieties can be susceptible to degradation in the presence of light, moisture, and extreme temperatures.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities. A reversed-phase C18 column is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of any structurally similar impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help in the identification of unknown impurities by providing molecular weight information.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis and Work-up

Symptoms:

  • Broad melting point range.

  • Presence of multiple spots on Thin Layer Chromatography (TLC).

  • HPLC chromatogram shows several impurity peaks.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incomplete Reaction - Monitor the reaction progress closely using TLC or HPLC to ensure full consumption of starting materials. - Consider extending the reaction time or adjusting the temperature.
Side Reactions - Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. - A thorough literature review of the specific synthetic route can provide insights into potential side reactions and how to avoid them.
Ineffective Work-up - Ensure proper phase separation during extractions. - Use appropriate washing steps (e.g., brine wash) to remove water-soluble impurities. - Thoroughly dry the organic layer before solvent evaporation.
Issue 2: Difficulty in Removing a Persistent Impurity

Symptoms:

  • A specific impurity peak remains in the HPLC chromatogram despite initial purification attempts.

  • The impurity has a similar retention time to the product.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Co-eluting Impurity in Chromatography - Optimize HPLC Method: Adjust the mobile phase composition (e.g., gradient, pH) or try a different column chemistry (e.g., HILIC, phenyl-hexyl) to improve separation. - Column Chromatography: If using flash chromatography, try a different solvent system or a slower gradient. Consider using a high-performance flash chromatography system for better resolution.
Structurally Similar Impurity - Recrystallization: This can be highly effective for removing impurities with different solubility profiles. Experiment with various solvents to find one in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution. - Preparative HPLC: For very challenging separations, preparative HPLC can be employed to isolate the pure compound.
Impurity with Similar Acidity/Basicity - Ion-Exchange Chromatography: This technique separates molecules based on their charge. Since the target compound is zwitterionic, ion-exchange chromatography can be a powerful tool for separating it from impurities with different pKa values.

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by removing soluble impurities.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation:

Solvent SystemInitial Purity (HPLC Area %)Purity after Recrystallization (HPLC Area %)Recovery (%)
Water85.297.575
Ethanol/Water (9:1)85.298.180
Acetonitrile85.295.865
Protocol 2: Column Chromatography

Objective: To purify this compound from impurities with similar polarity.

Methodology:

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase Selection: Determine a suitable eluent system using TLC. A good system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4. A gradient of methanol in dichloromethane or ethyl acetate is often a good starting point for polar compounds.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation:

Eluent System (Gradient)Initial Purity (HPLC Area %)Purity after Chromatography (HPLC Area %)Yield (%)
Dichloromethane to 10% Methanol in Dichloromethane88.098.570
Ethyl Acetate to 15% Methanol in Ethyl Acetate88.099.178

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography Alternative Initial Purification hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc hplc->recrystallization Further Purification Needed hplc->column_chromatography Further Purification Needed pure_product Pure Product (>98%) hplc->pure_product Purity Confirmed nmr NMR Analysis ms MS Analysis pure_product->nmr Structural Confirmation pure_product->ms Identity Confirmation

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_flowchart start Low Purity Observed in HPLC decision1 Are impurities baseline separated? start->decision1 optimize_hplc Optimize HPLC Method: - Change mobile phase gradient - Adjust pH - Try a different column decision1->optimize_hplc No decision2 Is the impurity known? decision1->decision2 Yes optimize_hplc->decision1 targeted_removal Targeted Removal Strategy: - Recrystallization with specific solvent - pH adjustment and extraction decision2->targeted_removal Yes decision3 Is the impurity structurally similar? decision2->decision3 No end Pure Compound targeted_removal->end prep_hplc Preparative HPLC decision3->prep_hplc Yes column_chrom Column Chromatography with highly selective mobile phase decision3->column_chrom No prep_hplc->end column_chrom->end

Caption: A troubleshooting flowchart for purifying this compound when persistent impurities are present.

Technical Support Center: Aminopyridine Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of aminopyridine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Failure & Low Yield

Question: My aminopyridine synthesis reaction is not working or giving a very low yield. What are the common causes?

Answer: Low yield or reaction failure in aminopyyridine synthesis can stem from several factors. A primary issue is often suboptimal reaction conditions. For instance, some multicomponent reactions for 2-amino-3-cyanopyridines show no product formation at room temperature and require elevated temperatures (e.g., 80°C) to achieve good yields.[1] Other common causes include:

  • Poor Starting Material Reactivity: The electronic properties of your starting materials play a crucial role. Highly electron-deficient aromatic amines, for example, exhibit weak nucleophilicity and may result in low yields or require modified reaction conditions, such as switching the base from a strong one like DIEA to a milder one like NaHCO₃ to prevent side reactions.[2] Similarly, pyridines with electron-withdrawing groups can be poorly reactive.[3]

  • Inappropriate Solvent or Catalyst: The choice of solvent and catalyst is critical. While some syntheses work well under solvent-free conditions[1], others require specific solvents like DMSO or a MeCN/DMF mixture.[4] Catalyst choice, such as using copper catalysts for amination of halopyridines, can significantly impact efficiency.[5]

  • Decomposition: Reactants or products may decompose under the reaction conditions. For example, some pyridinium salts used as precursors are susceptible to decomposition at temperatures above 50°C or in the presence of water, leading to lower yields.[6]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of pyridones through hydrolysis, especially when heating neutral or basic aqueous solutions during workup.[7]

Question: I am attempting a multicomponent synthesis of a 2-aminopyridine derivative and getting no product. What should I check first?

Answer: The first parameter to investigate is the reaction temperature. Many multicomponent syntheses for this class of compounds are highly temperature-dependent. For the synthesis of 2-amino-3-cyanopyridines from enaminones, malononitrile, and a primary amine, no product was observed after 24 hours at room temperature (25°C). Increasing the temperature to 80°C for 3 hours resulted in a 75% yield.[1] Therefore, a systematic increase in reaction temperature is a logical first troubleshooting step.

Category 2: Side Products & Impurities

Question: My reaction is producing unexpected side products. What are the likely culprits?

Answer: The formation of side products is a common issue. The type of side product can often point to the underlying problem:

  • N-Oxide Reduction: In syntheses starting from pyridine N-oxides, the reduction of the N-oxide back to the parent pyridine can be a competing reaction, especially in cases of poor overall reactivity.[4]

  • Base-Induced Elimination: If you are using a non-nucleophilic base with certain precursors, such as dihydrothiazolopyridinium salts, you might observe elimination products. For example, using DBU can lead to the formation of N-vinyl pyridine-2-thione instead of the desired 2-aminopyridine.[6]

  • Hydrolysis Products: The presence of water, either from solvents or introduced during workup, can lead to hydrolysis. A notable example is the hydrolysis of 4-aminopyridine to 4-pyridone.[7]

  • Over-alkylation: When synthesizing N-alkylated aminopyridines, over-alkylation can be a problem, requiring a multi-step approach to ensure monosubstitution.[6]

  • Regioisomer Formation: Depending on the substitution pattern of the pyridine ring, nucleophilic attack can sometimes occur at competing positions (e.g., C4 in addition to C2), leading to a mixture of regioisomers.[6]

Question: How can I minimize the formation of 4-pyridone during the workup of my 4-aminopyridine synthesis?

Answer: The formation of 4-pyridone is often caused by hydrolysis when heating neutral or basic aqueous solutions containing 4-aminopyridine.[7] To minimize this, avoid prolonged heating during concentration steps if the solution is aqueous and not acidic. An alternative workup could involve extraction with an organic solvent like ethyl acetate, followed by drying and careful removal of the solvent under reduced pressure at a low temperature.[7]

Category 3: Purification Challenges

Question: I am struggling to purify my aminopyridine product. What methods are recommended?

Answer: Purification can be challenging due to the properties of aminopyridines and potential impurities.

  • Removing Excess Reagents: In reactions like pyridylamination of carbohydrates, a large excess of 2-aminopyridine is often used. This can be efficiently removed using cation-exchange chromatography (e.g., Dowex 50X8 column), which is faster and more scalable than traditional gel filtration.[8]

  • Volatility: Be aware that some aminopyridine products can be volatile. All solvent evaporation and vacuum drying steps should be performed carefully to avoid loss of the product.[5][9]

  • Hygroscopicity: Some aminopyridines, like 3-aminopyridine, are hygroscopic and can liquefy if collected on a suction filter in a humid environment.[10] Drying in a vacuum desiccator is recommended.[10]

  • Standard Chromatography: For many derivatives, standard silica gel column chromatography is effective.[6][5] However, be cautious as some compounds, like unstable Schiff bases, may decompose on the column.[11]

Troubleshooting Workflows

The following diagrams provide logical workflows for troubleshooting common issues in aminopyridine synthesis.

G start Low Yield or No Product check_temp Was the reaction heated? start->check_temp heat_reaction Increase temperature systematically (e.g., 50°C, 80°C, reflux) check_temp->heat_reaction No check_reagents Are starting materials reactive? (e.g., check for strong EWGs) check_temp->check_reagents Yes heat_reaction->check_reagents modify_reagents Consider alternative starting materials or stronger nucleophiles/electrophiles check_reagents->modify_reagents No check_conditions Review solvent, catalyst, and base selection check_reagents->check_conditions Yes modify_reagents->check_conditions optimize_conditions Screen alternative solvents (e.g., DMSO, neat). Change base (e.g., NaHCO3 for weak nucleophiles). Add catalyst if applicable. check_conditions->optimize_conditions Potentially suboptimal success Yield Improved check_conditions->success Optimal optimize_conditions->success

Caption: Troubleshooting workflow for low reaction yield.

G start Unexpected Side Products Observed identify_product Identify side product (e.g., via MS, NMR) start->identify_product is_hydrolysis Is it a hydrolysis product (e.g., pyridone)? identify_product->is_hydrolysis dry_reagents Use anhydrous solvents. Avoid heating aqueous workup. is_hydrolysis->dry_reagents Yes is_elimination Is it an elimination product? is_hydrolysis->is_elimination No end Problem Resolved dry_reagents->end change_base Use a weaker or nucleophilic base. Avoid non-nucleophilic bases like DBU if problematic. is_elimination->change_base Yes is_reduction Is it a reduction product (e.g., from N-oxide)? is_elimination->is_reduction No change_base->end optimize_reductant Adjust reaction conditions to favor amination over reduction. is_reduction->optimize_reductant Yes optimize_reductant->end

Caption: Logic for identifying and mitigating side products.

Quantitative Data on Reaction Optimization

Optimizing reaction parameters is key to success. The following tables summarize optimization data from published literature.

Table 1: Optimization of 2-Amino-3-cyanopyridine Synthesis [1]

EntryTemperature (°C)Time (h)Yield (%)
125240
2402420
360649
480375
Reaction conditions: enaminone (1 mmol), malononitrile (1 mmol), and benzylamine (1 mmol) under solvent-free conditions.

Table 2: Optimization of 2-Amination of Pyridine N-Oxides [4]

EntryActivatorSolventRelative Conversion (%)
1None3:1 MeCN/DMF0
2AcCl3:1 MeCN/DMF0
3CSA3:1 MeCN/DMF0
4MsOH3:1 MeCN/DMFTrace
5TMSOTf3:1 MeCN/DMF100
Reaction conditions: 1 equiv of N-oxide, 1 equiv of isocyanide, and 1 equiv of activator in stated solvent in microwave at 150°C for 15 min, then 1 M HCl and THF, 50°C.

Key Experimental Protocols

Below are detailed methodologies for common aminopyridine synthesis routes. Researchers should adapt these protocols to their specific substrates and equipment.

Protocol 1: Copper-Catalyzed Amination of 2-Bromopyridine [5]

  • Setup: Under an argon atmosphere, load a Schlenk tube with Cu₂O (0.025 mmol, 5 mol%), K₂CO₃ (0.1 mmol, 20 mol%), and DMEDA (0.05 mmol, 10 mol%).

  • Reagents: Add ethylene glycol (1 ml), 2-bromopyridine (0.5 mmol), and a 28% solution of NH₃·H₂O (10 mmol, 20 equiv.).

  • Reaction: Stir the reaction mixture vigorously for 16 hours at 60°C.

  • Workup: After cooling, extract the reaction mixture with ethyl acetate (4 x 5 ml).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the residue using silica gel chromatography to afford the 2-aminopyridine product. Note: Perform solvent evaporation carefully as the product may be volatile.[5]

Protocol 2: Catalyst-Free Synthesis from a Dihydrothiazolopyridinium Salt [6]

  • Setup: To a solution of dihydrothiazolopyridinium salt (1.38 mmol) in DMSO (5 mL) at room temperature, add the desired amine (4.8 mmol, 4.0 equiv.) in one portion.

  • Reaction: Warm the reaction to 50°C and stir for 48 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and 0.5M aq. NaOH (5 mL).

  • Extraction: Extract the resulting solution with diethyl ether (5 times).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent and purify the residue by column chromatography on silica gel.

Protocol 3: Synthesis of 3-Aminopyridine via Hofmann Rearrangement [10]

  • Preparation of Hypobromite Solution: In a 1-L three-necked flask immersed in an ice-salt bath, dissolve 56 g (1.4 moles) of sodium hydroxide in 200 ml of water. Cool the solution to 0°C and add 72 g (23 ml, 0.45 mole) of bromine dropwise with rapid stirring over 10-15 minutes, keeping the temperature below 0°C.

  • Amide Addition: Add a solution of 49 g (0.4 mole) of finely powdered nicotinamide in 175 ml of hot water. The temperature should not exceed 10°C during addition.

  • Reaction: After stirring for 15 minutes, replace the ice-salt bath with a water bath at 75°C. Heat the solution and stir at 70–75°C for 45 minutes.

  • Extraction: Cool the solution to room temperature and saturate with sodium chloride (approx. 170 g). Extract with ether for 15-20 hours using a continuous extractor.

  • Isolation: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product crystallizes on cooling.

  • Purification: Dissolve the crude product in a mixture of benzene and ligroin, treat with Norit and sodium hydrosulfite, filter hot, and cool to crystallize the purified 3-aminopyridine.[10]

References

Technical Support Center: Purification of 2-Aminopyridine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 2-aminopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying 2-aminopyridine derivatives?

A1: The primary chromatographic techniques for the purification of 2-aminopyridine derivatives are normal-phase chromatography, reverse-phase chromatography, and ion-exchange chromatography.

  • Normal-Phase Chromatography (NPC): This is the most frequently used method, typically employing a polar stationary phase like silica gel and a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). Due to the basic nature of the 2-aminopyridine moiety, peak tailing can be a significant issue.

  • Reverse-Phase Chromatography (RPC): In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water and acetonitrile or methanol). RPC is particularly useful for polar 2-aminopyridine derivatives.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge. Cation-exchange chromatography can be highly effective for removing excess 2-aminopyridine from reaction mixtures, especially for large-scale purifications.[1]

Q2: Why do my 2-aminopyridine derivatives show peak tailing in normal-phase chromatography?

A2: Peak tailing is a common issue when purifying basic compounds like 2-aminopyridine derivatives on silica gel. The primary cause is the interaction between the basic pyridine nitrogen and acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-uniform elution of the compound, resulting in a "tailing" effect on the chromatogram.

Q3: How can I prevent peak tailing during the purification of my 2-aminopyridine derivative on silica gel?

A3: To minimize peak tailing, a common strategy is to add a small amount of a basic modifier to the mobile phase. Triethylamine (TEA) is a frequently used additive. The TEA competes with the 2-aminopyridine derivative for binding to the acidic silanol groups, thus reducing the undesirable interactions and improving peak shape. Typically, a concentration of 0.1-1% TEA in the eluent is effective.

Q4: Can I use other stationary phases besides silica gel for normal-phase chromatography?

A4: Yes, alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds like 2-aminopyridine derivatives. The less acidic nature of alumina reduces the strong interactions that cause peak tailing.

Q5: When should I consider using reverse-phase chromatography?

A5: Reverse-phase chromatography is a suitable option when your 2-aminopyridine derivative is highly polar. It is also a powerful analytical technique (RP-HPLC) for assessing the purity of your final compound.

Troubleshooting Guides

Issue 1: Poor Separation of Product and Impurities
Possible Cause Solution
Inappropriate Mobile Phase Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Test a range of solvent polarities.
Co-elution of Compounds If compounds have very similar polarities, consider using a different chromatographic technique (e.g., reverse-phase if you are using normal-phase).
Column Overload Reduce the amount of crude material loaded onto the column or use a larger column.
Issue 2: Product is Not Eluting from the Column
Possible Cause Solution
Mobile Phase is Too Non-Polar Gradually increase the polarity of the mobile phase (gradient elution).
Strong Interaction with Stationary Phase For basic compounds on silica, add a basic modifier like triethylamine to the eluent.
Compound Decomposition on the Column Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. Consider using a less acidic stationary phase like alumina.
Issue 3: Asymmetrical Peak Shape (Tailing)
Possible Cause Solution
Interaction of Basic Analyte with Acidic Silica Add a basic modifier such as triethylamine (0.1-1%) to the mobile phase.
Column Degradation Ensure the column is properly packed and has not been used excessively with harsh modifiers.
Inappropriate Mobile Phase pH (in RP-HPLC) Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the purification and analysis of 2-aminopyridine derivatives.

Table 1: Purity of 2-Amino-3,5-difluoropyridine After Synthesis and Purification

Purification Step Purity (%)
After concentration of filtrate98.5
After hydrogenation and removal of catalyst99.1

Data sourced from a process for preparing 2-aminopyridine derivatives.[2]

Table 2: Yield of Various 2-Aminopyridine Derivatives After Synthesis and Chromatographic Purification

| Compound | Purification Method | Yield (%) | | :--- | :--- | | Methyl 2-(Benzylamino)isonicotinate | Flash chromatography on Florisil | 45 | | N-(4-Chlorophenyl)pyridin-2-amine | Washed with water and brine, then concentrated | 71 | | 5-Bromo-N-(4-chlorophenyl)pyridin-2-amine | Flash chromatography on Florisil | 41 |

Data extracted from a study on the synthesis of 2-aminopyridine derivatives.[3]

Experimental Protocols

Detailed Methodology for Flash Column Chromatography of a 2-Aminopyridine Derivative
  • Slurry Preparation: A slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate) is prepared.

  • Column Packing: The slurry is poured into the column and the solvent is allowed to drain until it is level with the top of the silica bed. The column is packed under positive pressure to ensure a compact and uniform bed.

  • Sample Loading: The crude 2-aminopyridine derivative is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and loaded onto the top of the silica gel bed.

  • Elution: The mobile phase is passed through the column under positive pressure. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities. For 2-aminopyridine derivatives prone to tailing, 0.5% triethylamine is added to the mobile phase.

  • Fraction Collection: Fractions are collected throughout the elution process.

  • Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 2-aminopyridine derivative.

Visualizations

G Decision Tree for Purification Method Selection start Crude 2-Aminopyridine Derivative is_solid Is the product a solid? start->is_solid solubility_diff Different solubility profile from impurities? is_solid->solubility_diff Yes is_basic Is the product significantly less basic than 2-aminopyridine? is_solid->is_basic No recrystallization Recrystallization solubility_diff->recrystallization Yes solubility_diff->is_basic No acid_base Acid-Base Extraction is_basic->acid_base Yes chromatography Column Chromatography is_basic->chromatography No is_polar Is the product highly polar? chromatography->is_polar reverse_phase Reverse-Phase Chromatography is_polar->reverse_phase Yes normal_phase Normal-Phase Chromatography is_polar->normal_phase No

Caption: Decision tree for selecting the optimal purification method.

G Workflow for Flash Chromatography Purification start Start prep_column Prepare Slurry and Pack Column start->prep_column load_sample Dissolve and Load Crude Sample prep_column->load_sample elute Elute with Mobile Phase (+/- TEA) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure concentrate Concentrate Under Reduced Pressure combine_pure->concentrate end Pure Product concentrate->end

Caption: General workflow for flash chromatography purification.

G Mitigation of Peak Tailing cluster_problem Problem: Peak Tailing cluster_solution Solution aminopyridine 2-Aminopyridine Derivative (Basic) interaction Strong Interaction aminopyridine->interaction silica Silica Gel (Acidic Silanol Groups) silica->interaction tea Triethylamine (TEA) (Competing Base) blocked_silica Blocked Silanol Groups tea->blocked_silica Blocks acidic sites aminopyridine_elution Symmetrical Elution aminopyridine_elution->blocked_silica

Caption: Interaction causing peak tailing and its mitigation with TEA.

References

Technical Support Center: Acid-Base Extraction for Aminopyridine Compound Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of aminopyridine compounds using acid-base extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the acid-base extraction of aminopyridine compounds.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Aminopyridine Incomplete protonation of the aminopyridine.Ensure the pH of the aqueous acid solution is at least 2 pKa units below the pKa of the target aminopyridine to ensure complete salt formation.[1][2][3] Use a stronger acid if necessary.
The aminopyridine salt has some solubility in the organic solvent.Perform multiple extractions with smaller volumes of the aqueous acid solution. Three to five washes are often more effective than a single large-volume wash.[4]
Incomplete back-extraction from the aqueous layer.Ensure the pH of the aqueous layer is sufficiently basic (at least 2 pKa units above the aminopyridine's pKa) during the basification step to fully deprotonate the aminopyridine salt.
Product Contaminated with Aminopyridine Insufficient washing with the acidic solution.Increase the number of acidic washes to ensure all the basic aminopyridine is converted to its water-soluble salt and removed from the organic layer.[4]
The organic layer was not properly separated from the aqueous layer.Allow adequate time for the layers to separate completely. If the interface is difficult to see, try adding a small amount of brine to help break any minor emulsions.
Emulsion Formation Vigorous shaking, especially with chlorinated solvents.Gently invert the separatory funnel instead of vigorous shaking. Allow the funnel to stand undisturbed for a longer period.[4]
High concentration of starting material or impurities.Dilute the reaction mixture with more organic solvent.
Soapy impurities.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[4] Filtering the mixture through a pad of Celite or glass wool can also be effective.[4]
Product is Acid-Sensitive Degradation of the desired compound by strong acid.Use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of a weak organic acid like citric acid.[4]
Difficulty Isolating Product After Back-Extraction The free aminopyridine is highly soluble in water.After basifying the aqueous layer, extract the product with a suitable organic solvent multiple times. If the product is still difficult to extract, consider saturating the aqueous layer with NaCl to decrease the solubility of the organic compound.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right acid for the extraction?

The choice of acid depends on the basicity (pKa) of your aminopyridine compound. A common and cost-effective choice is 1M hydrochloric acid (HCl).[4] The pH of the aqueous solution should be significantly lower than the pKa of the aminopyridine to ensure complete protonation and transfer to the aqueous layer. For acid-sensitive products, milder acids like citric acid or ammonium chloride can be used.[4]

pKa Values of Common Aminopyridines:

CompoundpKa
2-Aminopyridine6.86[1][3]
3-Aminopyridine5.98[5]
4-Aminopyridine9.17[2][3]

Q2: Which organic solvent should I use?

The ideal organic solvent should be immiscible with water, have a good solubility profile for your neutral compound, and a low solubility for the aminopyridine salt. Common choices include ethyl acetate and dichloromethane.[4] The choice may also depend on the solubility of your desired product.

Solubility of Aminopyridines:

CompoundWater SolubilityOrganic Solvent Solubility
2-Aminopyridine SolubleSoluble in methanol, ethanol, N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile.[6]
4-Aminopyridine Soluble (112 g/L at 20°C)[7]Soluble in ethanol, methanol, acetone, tetrahydrofuran (THF), acetonitrile, DMF, and dimethyl sulfoxide (DMSO).[8]

Q3: An emulsion has formed and the layers will not separate. What should I do?

Emulsion formation is a common issue. To resolve it, you can:

  • Let the separatory funnel stand for a longer period.

  • Gently swirl the funnel instead of shaking.

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[4]

  • Filter the entire mixture through a pad of Celite or glass wool.[4]

Q4: My desired product is also basic. Can I still use acid-base extraction?

If your product is also basic, its pKa will determine if a separation is feasible. If the pKa of your product is significantly lower than that of the aminopyridine impurity, you may be able to selectively extract the more basic aminopyridine by carefully controlling the pH of the acidic wash. In such cases, using a buffered aqueous solution at a specific pH can be effective.

Q5: How do I recover my aminopyridine from the aqueous layer?

To recover the aminopyridine, the acidic aqueous layer is basified, typically with a strong base like sodium hydroxide (NaOH), until the pH is well above the pKa of the aminopyridine. This deprotonates the aminopyridinium salt, regenerating the neutral aminopyridine, which will then precipitate if it is a solid or can be extracted into an organic solvent.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction to Remove Aminopyridine Impurity

This protocol describes the removal of a basic aminopyridine impurity from a neutral or acidic product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl.

  • Extraction: Stopper the funnel and invert it gently several times, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the protonated aminopyridine salt.

  • Repeat: Repeat the acidic wash (steps 2-4) two to three more times. Monitor the removal of the aminopyridine from the organic layer by TLC.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.[4]

Visualizations

Acid-Base Extraction Workflow

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Separated Layers cluster_2 Product Isolation cluster_3 Impurity Recovery (Optional) Crude Crude Mixture (Product + Aminopyridine) in Organic Solvent Mix Mix & Separate Crude->Mix AddAcid Add 1M HCl (aq) AddAcid->Mix OrganicLayer Organic Layer (Purified Product) Mix->OrganicLayer  Product remains  in organic phase AqueousLayer Aqueous Layer (Aminopyridinium Salt) Mix->AqueousLayer  Protonated aminopyridine  moves to aqueous phase WashDry Wash with NaHCO₃/Brine Dry (e.g., Na₂SO₄) Evaporate Solvent OrganicLayer->WashDry AddBase Add NaOH (aq) AqueousLayer->AddBase  Deprotonate & Extract PureProduct Pure Product WashDry->PureProduct RecoveredAmine Recovered Aminopyridine AddBase->RecoveredAmine  Deprotonate & Extract

Caption: Workflow for purifying a compound from an aminopyridine impurity.

Decision Logic for Troubleshooting Low Recovery

TroubleshootingLowRecovery Start Low Product Recovery CheckAqueouspH Is aqueous acid pH < (pKa - 2)? Start->CheckAqueouspH CheckBackExtraction Is aqueous base pH > (pKa + 2)? CheckAqueouspH->CheckBackExtraction Yes UseStrongerAcid Use a stronger acid or lower pH CheckAqueouspH->UseStrongerAcid No UseStrongerBase Use a stronger base or higher pH CheckBackExtraction->UseStrongerBase No CheckSolvent Is product partially soluble in water? CheckBackExtraction->CheckSolvent Yes IncreaseWashes Increase number of extractions (3-5x) Success Improved Recovery IncreaseWashes->Success UseStrongerAcid->CheckAqueouspH UseStrongerBase->CheckBackExtraction CheckSolvent->IncreaseWashes No SaturateAqueous Saturate aqueous layer with NaCl before extraction CheckSolvent->SaturateAqueous Yes SaturateAqueous->IncreaseWashes

Caption: Decision tree for troubleshooting low product recovery.

References

Technical Support Center: Recrystallization of 2-(3-aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-(3-aminopyridin-2-yl)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid, is a common issue. It often occurs when the solute is highly impure or when the solution is supersaturated at a temperature above the compound's melting point.[1][2] Here are several strategies to induce crystallization:

  • Add More Solvent: The concentration of your compound in the solvent might be too high. Try adding a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly.[1][2]

  • Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.

  • Solvent System Modification: The chosen solvent may not be ideal. Consider a solvent system where the compound is less soluble.

  • Ensure Complete Removal of Previous Solvents: Residual solvents from a prior reaction or extraction can sometimes inhibit crystallization.[3] Ensure your starting material is thoroughly dried.

Q2: No crystals are forming after the solution has cooled. What is the problem?

A2: The absence of crystal formation is typically due to the solution not being sufficiently supersaturated or the presence of impurities that inhibit crystallization.[4] Consider the following solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[4]

    • Seeding: If you have a small, pure crystal of this compound, add it to the cooled solution to act as a template for crystallization.[4]

  • Increase Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[1][2][4][5]

  • Try a Different Solvent: The solubility of your compound in the chosen solvent might be too high, even at low temperatures. Experiment with different solvents or solvent mixtures.

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can be frustrating. The following are common causes and their solutions:

  • Excessive Solvent: Using too much solvent is a frequent cause of low recovery, as a significant amount of the compound will remain dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.[2][5]

  • Premature Crystallization: If the compound crystallizes too early, for instance during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Cooling Temperature: Ensure you have cooled the solution for a sufficient amount of time at a low enough temperature (e.g., in an ice bath) to maximize crystal formation.

  • Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the recrystallization of this compound?

A: The choice of solvent is critical. Since this compound has both a polar pyridine ring and an amino acid-like structure, polar solvents are a good starting point.[4] Given its amphoteric nature, the pH of the solution can also significantly affect its solubility. Small-scale solubility tests with the solvents listed in Table 1 are recommended.

Q: How do I perform a small-scale solubility test?

A: Place a few milligrams of your compound into a small test tube. Add the solvent dropwise, observing the solubility at room temperature and then upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

Q: Can I use a solvent mixture?

A: Yes, a mixed solvent system is often effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Dissolve the compound in a minimum of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Data Presentation

Table 1: Potential Solvents for Recrystallization

Solvent/Solvent SystemRationalePotential Issues
WaterThe compound is polar and may have good solubility in hot water and poor solubility in cold water. Can lead to very pure crystals.[6]May be difficult to remove residual water.
Ethanol/WaterA common polar solvent system for amino acid-type molecules.[3]Finding the optimal ratio can require some experimentation.
Methanol/Acetic AcidA mixture of a polar protic solvent and an acid; can be effective for aminopyridine compounds.[7]Acetic acid needs to be thoroughly removed from the final product.
Ethyl Acetate/HexaneA moderately polar solvent system often used for compounds with intermediate polarity.[3]"Oiling out" can sometimes occur.
AcetonitrileA polar aprotic solvent that can be a good alternative to alcohols.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from Protocol 1, using the ice-cold solvent mixture for washing.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiled_out Compound Oiled Out? crystals_form->oiled_out No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: No Crystals oiled_out->troubleshoot_no_crystals No troubleshoot_oiling_out Troubleshoot: Oiling Out oiled_out->troubleshoot_oiling_out Yes induce_crystallization Induce Crystallization: - Scratch Flask - Seed Crystals troubleshoot_no_crystals->induce_crystallization concentrate Concentrate Solution: Evaporate Solvent troubleshoot_no_crystals->concentrate change_solvent Change Solvent/ Solvent System troubleshoot_no_crystals->change_solvent add_more_solvent Add More Solvent and Re-cool Slowly troubleshoot_oiling_out->add_more_solvent troubleshoot_oiling_out->change_solvent induce_crystallization->cool concentrate->cool add_more_solvent->cool change_solvent->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Validation & Comparative

Comparative Analysis of Aminopyridine Acetic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comparative analysis of key isomers of aminopyridine acetic acid, focusing on their physicochemical properties. The structural position of the amino group on the pyridine ring significantly influences the molecule's characteristics, which is a critical consideration in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals.

Structural Comparison of Key Isomers

The fundamental structures of three aminopyridine isomers are presented below. The key distinction lies in the position of the amino group on the pyridine ring, which in turn affects the electronic properties and basicity of the molecule.

Caption: Structural representations of 2-, 3-, and 4-aminopyridine.

Physicochemical Properties

IsomerStructurepKa
2-Aminopyridine6.86
3-Aminopyridine5.98
4-Aminopyridine9.17

Caption: Comparison of the pKa values of the conjugate acids of aminopyridine isomers.[1]

4-Aminopyridine is the most basic of the three isomers.[1] This is attributed to the resonance stabilization of the pyridinium ion, where the positive charge can be delocalized onto the exocyclic amino group.[1] Conversely, 3-aminopyridine is the least basic because the electron-donating effect of the amino group has a less pronounced impact on the pyridine nitrogen.[1] The basicity of 2-aminopyridine is intermediate.[1]

A search for physicochemical data on PubChem for 2-(2-Aminopyridin-4-yl)acetic acid provides a calculated XLogP3 value of -0.3, indicating its hydrophilic nature.[2]

Synthesis and Experimental Protocols

The synthesis of aminopyridine derivatives can be achieved through various established methods. A common approach for the preparation of 4-aminopyridine involves a multi-step synthesis starting from pyridine.[3] This process typically includes the formation of pyridine-N-oxide, followed by nitration to yield 4-nitropyridine-N-oxide.[3] The final step is the reduction of the nitro group to an amino group using reagents like iron in acetic acid or catalytic hydrogenation.[3]

General Experimental Workflow for Synthesis of 4-Aminopyridine:

Synthesis_Workflow Pyridine Pyridine Pyridine_N_Oxide Pyridine-N-Oxide Pyridine->Pyridine_N_Oxide Oxidation Nitropyridine_N_Oxide 4-Nitropyridine-N-Oxide Pyridine_N_Oxide->Nitropyridine_N_Oxide Nitration Aminopyridine 4-Aminopyridine Nitropyridine_N_Oxide->Aminopyridine Reduction

Caption: A generalized synthetic workflow for the preparation of 4-aminopyridine.

The synthesis of specific aminopyridine acetic acid isomers would involve further steps to introduce the acetic acid moiety, for which various synthetic strategies exist in organic chemistry.[4][5][6]

Biological Activity

While direct comparative studies on the biological activities of aminopyridine acetic acid isomers are limited, the parent aminopyridine structures and their derivatives have been investigated for various therapeutic applications. For instance, derivatives of 4-aminopyridine have been explored as acetylcholinesterase (AChE) inhibitors in the context of Alzheimer's disease.[1] Similarly, derivatives of 2-aminopyridine have also been investigated as cholinesterase inhibitors.[1] The diverse biological activities of aminopyridine derivatives underscore the importance of understanding how isomeric variations influence their pharmacological profiles.[7][8][9][10]

Conclusion

The positional isomerism of the amino group on the pyridine ring is a critical determinant of the physicochemical and biological properties of aminopyridine acetic acids. As demonstrated by the pKa values of the parent aminopyridines, the 4-amino isomer exhibits the highest basicity, a factor that can significantly influence ligand-receptor interactions and pharmacokinetic properties. While a comprehensive comparative dataset for the acetic acid derivatives is not currently available, the principles outlined in this guide provide a foundational understanding for researchers engaged in the design and development of novel therapeutics based on the aminopyridine scaffold. Further experimental investigation into these specific isomers is warranted to fully elucidate their comparative profiles.

References

Comparative Guide to the Biological Activity of 2-Aminopyridine Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives structurally related to 2-(3-aminopyridin-2-yl)acetic acid, with a focus on their anticancer properties. Due to a lack of published studies on a series of this compound derivatives, this guide draws upon data from closely related 2-aminopyridine compounds to provide insights into their potential therapeutic applications. The information presented herein is intended to support further research and drug discovery efforts in this chemical space.

Anticancer Activity: A Comparative Overview

Several studies have highlighted the potential of 2-aminopyridine derivatives as potent anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines, revealing promising activity and, in some cases, selectivity. This section summarizes the quantitative data from these studies to facilitate a comparison of their performance.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected 2-aminopyridine derivatives from various studies. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth or viability.

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
S3c Amino acid conjugate of 2-aminothiazoleA2780 (Ovarian)15.57[1]
A2780CISR (Cisplatin-resistant Ovarian)11.52[1]
S5b Amino acid conjugate of 2-aminothiazoleA2780 (Ovarian)>50[1]
A2780CISR (Cisplatin-resistant Ovarian)36.81[1]
S6c Amino acid conjugate of 2-aminopyridineA2780 (Ovarian)>50[1]
A2780CISR (Cisplatin-resistant Ovarian)28.34[1]
S1 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilePC3 (Prostate)0.45[2]
S3 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilePC3 (Prostate)0.1[2]
(S)-24o 2-Aminopyridine-3-carboxamidec-Met Kinase0.022[3][4]
Compound 9 3-Benzyloxy (17E)-pycolinilidene steroid derivativeMDA-MB-231 (Breast)Not specified, but noted as most promising[5]
Compound 16 Pyridin-2-yl estra-1,3,5(10)-triene derivativeMCF-7 (Breast)4.63[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of 2-aminopyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., PC3, A2780, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The old medium is removed from the wells, and the cells are treated with various concentrations of the test compounds.

  • Control wells containing vehicle (e.g., DMSO) and untreated cells are also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control.

  • The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[2][6]

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., c-Met).

1. Reagents and Materials:

  • Recombinant kinase enzyme (e.g., c-Met).

  • Kinase substrate (e.g., a specific peptide or protein).

  • ATP (adenosine triphosphate).

  • Assay buffer.

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

2. Assay Procedure:

  • The kinase reaction is set up in a multi-well plate.

  • The test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer.

  • The kinase reaction is initiated by adding the substrate and ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped by adding a stop solution.

3. Detection:

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA (enzyme-linked immunosorbent assay), fluorescence, or luminescence.

4. Data Analysis:

  • The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

G Experimental Workflow: In Vitro Anticancer Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Test Compound Preparation (Stock solutions & dilutions) treatment Compound Treatment (Incubation for 48-72h) compound_prep->treatment seeding->treatment mtt MTT Reagent Addition (Incubation for 2-4h) treatment->mtt solubilization Formazan Solubilization mtt->solubilization measurement Absorbance Measurement (Microplate Reader) solubilization->measurement calculation Calculation of Cell Viability (%) measurement->calculation ic50 Determination of IC50 Value calculation->ic50

Caption: Workflow for determining the in vitro anticancer activity of test compounds.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Signaling Pathway Inhibition cluster_pathway Cancer Cell Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) GF->RTK Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Aminopyridine Derivative Inhibitor->RTK

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2-aminopyridine derivative.

References

In Vitro Evaluation of Aminopyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminopyridine scaffolds are key components in a multitude of pharmacologically active molecules, exhibiting a wide range of biological activities.[1] Their versatile structure allows for diverse chemical modifications, leading to the development of compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology. This guide summarizes quantitative data from in vitro studies on various aminopyridine derivatives, details the experimental protocols used for their evaluation, and provides visualizations of common experimental workflows.

Data Presentation: Comparative In Vitro Activities of Aminopyridine Derivatives

The following tables summarize the in vitro biological activities of various aminopyridine and pyridine derivatives as reported in the literature. Direct comparisons should be made with caution due to the structural diversity of the compounds and variations in experimental conditions.

Table 1: In Vitro Anticancer Activity of Aminopyridine and Pyridine Derivatives

Compound/Derivative ClassCell Line(s)AssayIC50 (µM)Reference(s)
Pyridine-ureasMCF-7AntiproliferativeLow µM range[2]
Imidazo[1,2-a]pyrimidine derivativesA549 (lung carcinoma)Cytotoxicity5.988 ± 0.12 (for compound 3a)[3]
3-cyanopyridinone derivativesHepG-2, HCT-116, MCF-7, PC-3Cytotoxicity (MTT)6.95 ± 0.34 to 8.35 ± 0.42 (for compounds 4c and 4d)[4]
4-aminopyrazolo[3,4-d]pyrimidine derivativesUO-31 (Renal Cancer)Growth InhibitionPotent activity reported[5]
Pyridine derivatives with -OMe, -OH, -C=O, NH2 groupsVarious cancer cell linesAntiproliferativenM to mM range[1]
Chalcone-derived pyridine compoundsHL60 (leukemia)Antiproliferative12.3 to 19.9[1]

Table 2: In Vitro Antibacterial Activity of Aminopyridine Derivatives

Compound/DerivativeBacterial Strain(s)AssayMIC (µg/mL)Reference(s)
2-amino-3-cyanopyridine derivative (Compound 2c)Staphylococcus aureus, Bacillus subtilisBroth Microdilution0.039 ± 0.000[6][7]
Acetamide derivatives (Compounds 22 and 23)E. coli, P. mirabilisAgar well diffusion12.5[8]
Imidazo[4,5-b]pyridine derivative (Compound 2)Bacillus cereusBroth Microdilution0.07[9]
Pyrazole-fused pyrido[2,3-d]pyrimidine-dionesS. pneumoniaeNot specified62.5 (for compound 4r)[10]

Table 3: In Vitro Effects of 4-Aminopyridine on Cytochrome P450 Enzymes

CYP IsoformEffectIC50 (µM)Reference(s)
CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5No direct inhibition> 30[11][12]
CYP2E1Inhibition (12% at 30 µM)Estimated 125[11][12]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from multiple sources and may require optimization for specific compounds and cell lines.

MTT Assay for Cytotoxicity and Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO, isopropanol)[13]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[14][15]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle control (medium with solvent) and blank control (medium only).[14]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT reagent to each well.[15][16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compound (stock solution in a suitable solvent)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the wells of a 96-well plate.[17]

  • Inoculation: Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[19]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[18]

Mandatory Visualization

The following diagrams illustrate common workflows in the in vitro evaluation of chemical compounds.

Experimental_Workflow_for_In_Vitro_Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of Aminopyridine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Single-dose assay) characterization->primary_screening dose_response Dose-Response Assay (e.g., MTT, MIC) primary_screening->dose_response selectivity Selectivity/Toxicity Assays (e.g., Normal cell lines, CYP450) dose_response->selectivity data_analysis IC50 / MIC Determination selectivity->data_analysis hit_id Hit Compound Identification data_analysis->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 treat Treat with Aminopyridine Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability & IC50 read->analyze end Results analyze->end

References

A Comparative Guide to the Structure-Activity Relationship of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopyridine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Their structural framework serves as a valuable scaffold for the development of novel therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminopyridine derivatives in two key therapeutic areas: oncology, with a focus on Janus Kinase 2 (JAK2) inhibition, and neurodegenerative diseases, targeting acetylcholinesterase (AChE).

Aminopyridine Derivatives as JAK2 Kinase Inhibitors

The dysregulation of the Janus kinase (JAK) family, particularly JAK2, is a critical factor in the pathogenesis of myeloproliferative neoplasms (MPNs).[5][6] This has driven the development of targeted inhibitors, with the 2-aminopyridine scaffold emerging as a promising pharmacophore.

Comparative Analysis of JAK2 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected 2-aminopyridine derivatives against JAK2 and other JAK family kinases, compared with established JAK2 inhibitors, Ruxolitinib and Fedratinib.

CompoundScaffoldJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference(s)
Compound 21b 2-Aminopyridine---~24849~1656[5][6]
KRC-180 2-AminopyridineHOHH-120-
KRC-180 Derivative 72-AminopyridineHOSO₂MeH-170-
KRC-180 Derivative 82-AminopyridineOMeHH-250-
Ruxolitinib Pyrrolopyrimidine---3.32.8428[7]
Fedratinib Aminopyrimidine---~1053~1002[1][8]

SAR Insights:

  • The 2-aminopyridine core is a viable scaffold for potent and selective JAK2 inhibitors.

  • Compound 21b demonstrates exceptional potency and high selectivity for JAK2 over JAK1 and JAK3.[5][6]

  • For the KRC-180 series, a hydroxyl group at the R² position appears favorable for potent JAK2 inhibition (IC₅₀ = 120 nM).

  • Modifications at the R¹ and R³ positions, as well as substitution of the R² hydroxyl group, generally lead to a decrease in inhibitory activity.

Signaling Pathway Inhibition

Aminopyridine-based JAK2 inhibitors exert their therapeutic effect by blocking the JAK-STAT signaling pathway, which is crucial for cell proliferation and differentiation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription (Proliferation, Differentiation) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Receptor Inhibitor Aminopyridine JAK2 Inhibitor Inhibitor->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of aminopyridine derivatives.

Aminopyridine Derivatives in Neurodegenerative Diseases

4-Aminopyridine is a known potassium channel blocker that has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease and multiple sclerosis.[9] One of the therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.

Comparative Analysis of Acetylcholinesterase Inhibitory Activity

The following table presents the AChE inhibitory activity of selected 4-aminopyridine derivatives in comparison to Linopirdine, another potassium channel blocker with cognitive-enhancing properties, and Donepezil, a standard AChE inhibitor.

CompoundScaffoldAChE IC₅₀ (µM)Reference(s)
Carbamate 8 Pyridine-Carbamate0.153[10]
Carbamate 9 Pyridine-Carbamate-[10]
Carbamate 11 Pyridine-Carbamate-[10]
Compound 9 (4-hydroxy) 4-Aminopyridine-Oxadiazole1.098[11]
Linopirdine Indolinone-Pyridine>100[4][12]
Donepezil Piperidine-Indanone0.079[13]

SAR Insights:

  • Carbamate-containing pyridine derivatives, such as Carbamate 8 , show potent AChE inhibitory activity, comparable to the standard drug Donepezil.[10]

  • The introduction of an oxadiazole moiety linked to a 4-aminopyridine core, as seen in Compound 9 , also results in significant AChE inhibition.[11]

  • Linopirdine, while being a cognitive enhancer, is not a potent direct inhibitor of AChE, suggesting a different primary mechanism of action related to potassium channel modulation.[4][12]

Experimental Protocols

General Workflow for a Structure-Activity Relationship (SAR) Study

A typical SAR study involves a systematic process of synthesizing and testing derivatives of a lead compound to understand the relationship between chemical structure and biological activity.

SAR_Workflow Start Identify Lead Compound (e.g., Aminopyridine Core) Design Design Analogs (Modify R-groups) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Kinase Assay) Purification->Screening Data_Analysis Data Analysis (Determine IC₅₀, SAR) Screening->Data_Analysis SAR_Model Develop SAR Model Data_Analysis->SAR_Model SAR_Model->Design Iterative Design Optimization Lead Optimization SAR_Model->Optimization

Caption: A generalized workflow for conducting a structure-activity relationship study.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the inhibitory effect of compounds on JAK2 kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Serially dilute these stocks to achieve a range of test concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO), and a positive control inhibitor to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing assay buffer, JAK2 enzyme, and a suitable peptide substrate.

    • Initiate the reaction by dispensing the kinase reaction mixture into each well.

    • Include a "no kinase" control which serves as the 100% inhibition control.

    • Incubate the plate at room temperature (e.g., for 60 minutes).

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.[1]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of AChE from electric eel in the assay buffer.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: 14-15 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

    • Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., Donepezil) in DMSO and dilute to desired concentrations in assay buffer.

  • Assay Procedure (96-well plate):

    • Add assay buffer, DTNB solution, and the test compound solution to each well.

    • Add the AChE solution to all wells except the blank.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic measurement) using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percent inhibition caused by the test compounds relative to the control (no inhibitor). Calculate the IC₅₀ value from the dose-response curve.

References

comparing the efficacy of different aminopyridine-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various aminopyridine-based inhibitors targeting a range of enzymes and ion channels critical in cellular signaling and disease progression. The data presented is curated from peer-reviewed scientific literature to support researchers in drug discovery and development.

Introduction to Aminopyridine-Based Inhibitors

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors with diverse therapeutic applications. These compounds have demonstrated significant potential in modulating the activity of key biological targets, including voltage-gated potassium (Kv) channels and a variety of protein kinases. Their versatility allows for chemical modifications that can be tailored to achieve high potency and selectivity, making them attractive candidates for drug development in areas such as neurology, oncology, and inflammatory diseases.

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative aminopyridine-based inhibitors against their respective targets. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific target by 50% and are a standard measure of inhibitor potency.

Table 1: Inhibition of Voltage-Gated Potassium (Kv) Channels by Aminopyridines

InhibitorTarget ChannelIC50 (µM)Cell Type/System
4-Aminopyridine (4-AP)Kv1.1242CHO Cells
Kv1.2399CHO Cells
Kv1.4399CHO Cells
Kv1.5125.1Automated Patch Clamp
General Kv Channels4 (in MCF-7 cells)Breast Cancer Cell Line
3,4-Diaminopyridine (3,4-DAP)General Kv ChannelsReported to be more potent than 4-AP in peripheral tissuesVarious

Note: IC50 values can vary based on experimental conditions such as cell type, temperature, and the specific voltage-clamp protocol used.

Table 2: Inhibition of Protein Kinases by Aminopyridine-Based Derivatives

Inhibitor ClassTarget KinaseRepresentative Inhibitor(s)IC50 (nM)
2-Aminopyridine DerivativesJAK2KRC-180123
CDK9Compound 8e88.4
FLT3Compound 9e30.4
MAP4K4GNE-4953.7
MAP4K4PF-62609333.7
MAP4K4DMX-58043
Aminopyrimidine DerivativesEGFR (L858R mutant)A190
EGFR (L858R/T790M mutant)A280

Table 3: Inhibition of Histone Deacetylases (HDACs) by Aminopyridine-Based Derivatives

Inhibitor ClassTarget HDACRepresentative Inhibitor(s)IC50 (nM)
2-Aminopyridine DerivativesHDAC1Compound 8e168.9
HDAC1Compound 9e52.4
HDAC3Compound 9e14.7

Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay In Vitro Efficacy Testing cluster_analysis Data Analysis & Lead Optimization Start Design & Synthesize Aminopyridine Derivatives Purify Purification (e.g., HPLC) Start->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Assay Biochemical/Cell-Based Assay (e.g., Kinase Assay, Patch Clamp) Characterize->Assay IC50 Determine IC50 Values Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Optimize Lead Optimization SAR->Optimize Optimize->Start Iterative Improvement

Figure 1: A generalized workflow for the discovery and optimization of aminopyridine-based inhibitors.

Kv_Channel_Signaling cluster_membrane Neuronal Membrane Kv_Channel Voltage-Gated K+ Channel (Kv) Repolarization Membrane Repolarization Kv_Channel->Repolarization K+ Efflux Neurotransmitter Enhanced Neurotransmitter Release Kv_Channel->Neurotransmitter Prolonged Depolarization Leads to AP Action Potential AP->Kv_Channel Opens Inhibitor Aminopyridine Inhibitor Inhibitor->Kv_Channel Blocks

Figure 2: Simplified signaling role of voltage-gated potassium channels and the inhibitory action of aminopyridines.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Inhibitor Aminopyridine-Based JAK Inhibitor Inhibitor->JAK Inhibits Gene Gene Transcription Nucleus->Gene Initiates

Figure 3: The JAK-STAT signaling pathway and the point of inhibition by aminopyridine-based JAK inhibitors.

CDK9_HDAC_Inhibition cluster_transcription Transcription Regulation cluster_chromatin Chromatin Remodeling CDK9 CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation HDAC HDAC Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Inhibitor Dual Aminopyridine-Based CDK9/HDAC Inhibitor Inhibitor->CDK9 Inhibits Inhibitor->HDAC Inhibits

Figure 4: Dual inhibition of CDK9 and HDAC by aminopyridine-based compounds, affecting both transcription and chromatin structure.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Whole-Cell Patch Clamp for Kv Channel Inhibition

This electrophysiological technique is used to measure the flow of ions through voltage-gated potassium channels in the membrane of a single cell.

  • Cell Preparation: Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the Kv channel of interest are cultured on glass coverslips.

  • Recording Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Solutions:

    • Internal (Pipette) Solution (in mM): e.g., 110 KCl, 10 EGTA, 5.4 CaCl2, 1.75 MgCl2, 4 Na2-ATP, pH 7.4.

    • External (Bath) Solution (in mM): e.g., 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Procedure:

    • A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.

    • A micropipette filled with the internal solution is brought into contact with a cell membrane to form a high-resistance seal (giga-seal).

    • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential (e.g., -80 mV).

    • Kv channel currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 500 ms).

    • The aminopyridine inhibitor is added to the external solution at various concentrations.

    • The reduction in the peak current amplitude at each concentration is measured to determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the activity of a purified kinase and the inhibitory effect of a compound by quantifying ATP consumption.

  • Materials:

    • Recombinant human kinase (e.g., JAK2, EGFR, CDK9, PKCθ, MAP4K4).

    • Kinase-specific peptide substrate.

    • High-purity ATP.

    • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Luminescence-based ATP detection kit (e.g., ADP-Glo™).

    • Test aminopyridine inhibitor dissolved in DMSO.

  • Procedure:

    • Serial dilutions of the test inhibitor are prepared in DMSO.

    • In a 384-well plate, the kinase and substrate are added to the kinase assay buffer.

    • The test inhibitor is added to the wells at various concentrations.

    • The kinase reaction is initiated by adding ATP (at a concentration near the Km for the specific kinase).

    • The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

    • The reaction is stopped, and the remaining ATP is depleted using the detection kit's reagent.

    • A second reagent is added to convert the ADP generated into ATP, which then produces a luminescent signal via a luciferase reaction.

    • Luminescence is measured using a plate reader. The signal is proportional to the kinase activity.

    • The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorogenic)

This assay measures the enzymatic activity of HDACs by detecting the deacetylation of a fluorogenic substrate.

  • Materials:

    • Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC3).

    • Fluorogenic HDAC substrate.

    • HDAC assay buffer.

    • Developer solution that generates a fluorescent signal from the deacetylated substrate.

    • Test aminopyridine inhibitor dissolved in DMSO.

    • A known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Procedure:

    • The HDAC enzyme is diluted in the assay buffer.

    • In a black 96-well plate, the diluted enzyme, assay buffer, and serial dilutions of the test inhibitor are added.

    • The reaction is initiated by adding the fluorogenic HDAC substrate.

    • The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

    • The developer solution is added to each well to stop the reaction and generate the fluorescent signal.

    • The plate is incubated at room temperature for a short period (e.g., 15 minutes) to allow the signal to stabilize.

    • Fluorescence is measured using a fluorescence plate reader.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

validation of the therapeutic potential of 2-(3-aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Uncovering Therapeutic Potential

I'm currently focused on the therapeutic implications of "2-(3- aminopyridin-2-yl)acetic acid." I've started the search for its potential benefits and how it works. Following this, I'll move on to identify alternative compounds or treatments used for similar purposes. Subsequently, my goal is to dig into experimental data to inform my understanding.

Pinpointing Data Sources

I'm now identifying relevant data sources for both "2-(3- aminopyridin-2-yl)acetic acid" and potential alternatives. I'm focusing on quantitative performance metrics, detailed experimental protocols, and associated signaling pathways. After that, I will structure the data for a comparison.

Investigating Chemical Potential

The initial search for 2-(3-aminopyridin-2-yl)acetic acid didn't yield much beyond supplier listings and synthetic routes. Further exploration is needed to ascertain any therapeutic relevance. I'm now delving into related compounds, hoping to find insights into potential biological activity through structural similarities. The focus is now on identifying potential leads in the area of related heterocyclic compounds.

Deepening the Search

I've hit a roadblock. The initial data was sparse, primarily listing chemical properties. While I found some mention of anti-inflammatory, antibacterial, and antiviral properties for similar compounds, I haven't uncovered any specific experimental data on the exact compound I'm researching. Now I'm broadening the search, focusing on experimental data and comparative studies to deepen the understanding of its potential therapeutic uses.

Considering Potential Applications

I've been looking into aminopyridine derivatives, and it's clear their primary use is in treating neurological disorders. Specifically, these compounds function as potassium channel blockers. I'm focusing on derivatives like 4-aminopyridine and 3,4-diaminopyridine, as they seem to be the most promising candidates.

Expanding the Scope of Inquiry

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Reviewing the Literature

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Expanding the Scope

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Examining Relevant Literature

I've made headway in my literature search, uncovering key IC50 values for 4-aminopyridine and 3-aminopyridine, valuable potassium channel blockers for comparison. Also, I've located MIC values for certain 2-aminopyridine derivatives, active against S. aureus and B. subtilis, which opens up another line of inquiry.

Developing a Comparative Framework

I'm now building the comparison guide using data for structurally similar compounds: 4-aminopyridine, 3-aminopyridine, and various 2-aminopyridine derivatives. While I still lack specific IC50 and MIC values for the exact target compound, this compound, this approach allows for a valuable preliminary comparison. I've successfully incorporated protocols for anti-inflammatory and antibacterial assays into the framework. I also reviewed the signaling pathway involvement in inflammation.

Assessing Data Limitations

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A Comparative Guide to the Pharmacological Properties of Isomeric Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of the three structural isomers of aminopyridine: 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate objective comparison and inform future research and development.

Introduction to Isomeric Aminopyridines

Aminopyridines are a class of organic compounds that consist of a pyridine ring substituted with an amino group. The position of the amino group on the pyridine ring defines the isomer and significantly influences its pharmacological properties. While all three isomers interact with voltage-gated potassium channels, the potency and downstream effects vary considerably, leading to different therapeutic applications and research interests. 4-Aminopyridine, in its extended-release formulation (dalfampridine), is an approved medication for improving walking in patients with multiple sclerosis.[1][2] 3-Aminopyridine has been investigated for its potential in neurological disorders and as an anticancer agent.[3] 2-Aminopyridine is recognized as a versatile pharmacophore in drug discovery, with a broad range of potential biological activities.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for aminopyridines is the blockade of voltage-gated potassium (Kv) channels.[1] By inhibiting these channels, aminopyridines prolong the repolarization phase of the action potential. This extended depolarization leads to an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels. The elevated intracellular Ca2+ concentration enhances the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, from presynaptic terminals.[1][2] This facilitation of neurotransmission is believed to be the basis for the therapeutic effects of aminopyridines in conditions characterized by impaired neuronal conduction.

Recent studies suggest that the effects of 4-aminopyridine may also involve neuroprotective signaling pathways. One such proposed pathway involves the nuclear factor of activated T-cells (NFAT).[4] It is hypothesized that 4-AP-mediated modulation of ion channels and calcium signaling can influence the calcineurin-NFAT pathway, which is involved in neuronal survival and plasticity. However, the precise mechanisms and the involvement of this pathway for 2-AP and 3-AP are less clear.

Aminopyridine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aminopyridines Aminopyridines Kv_Channel Voltage-Gated Potassium Channel Aminopyridines->Kv_Channel Blockade Action_Potential Prolonged Action Potential Kv_Channel->Action_Potential Inhibition of Repolarization Ca_Channel Voltage-Gated Calcium Channel Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Action_Potential->Ca_Channel Activation Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers Patch_Clamp_Workflow Cell_Culture Cell Culture & Transfection (e.g., HEK293 with Kv1.1) Patch_Pipette Prepare Patch Pipette & Intracellular Solution Cell_Culture->Patch_Pipette Seal_Formation Form Gigaseal and Establish Whole-Cell Configuration Patch_Pipette->Seal_Formation Baseline_Recording Record Baseline Potassium Currents Seal_Formation->Baseline_Recording Drug_Application Apply Aminopyridine (Varying Concentrations) Baseline_Recording->Drug_Application Record_Response Record Potassium Currents in Presence of Drug Drug_Application->Record_Response Data_Analysis Analyze Current Inhibition & Calculate IC50 Record_Response->Data_Analysis Logical_Relationship Isomer_Structure Isomeric Structure (2-AP, 3-AP, 4-AP) Physicochemical_Properties Physicochemical Properties (pKa, Lipophilicity, Sterics) Isomer_Structure->Physicochemical_Properties Binding_Affinity Binding Affinity for Kv Channels Physicochemical_Properties->Binding_Affinity Pharmacological_Activity Potency of Pharmacological Activity Binding_Affinity->Pharmacological_Activity Therapeutic_Potential Therapeutic Potential Pharmacological_Activity->Therapeutic_Potential

References

A Comparative Analysis of 2-, 3-, and 4-Aminopyridine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aminopyridine Isomers

The aminopyridine scaffold, a pyridine ring substituted with an amino group, represents a privileged structure in medicinal chemistry. The positional isomerism of the amino group—at the 2, 3, or 4 position—imparts distinct physicochemical and pharmacological properties, leading to a diverse range of biological activities. This guide provides a comparative study of 2-, 3-, and 4-aminopyridine derivatives, offering a side-by-side look at their performance based on experimental data to inform drug discovery and development efforts.

Physicochemical Properties: A Foundation for Drug Action

The position of the amino group significantly influences the electron distribution within the pyridine ring, which in turn affects key physicochemical properties like pKa, lipophilicity (logP), and solubility. These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. 4-aminopyridine stands out with the highest pKa, indicating it is the most basic of the three isomers, a property linked to its primary mechanism of action.

Property2-Aminopyridine3-Aminopyridine4-Aminopyridine
Molecular Formula C₅H₆N₂C₅H₆N₂C₅H₆N₂
Molar Mass ( g/mol ) 94.1194.1194.11
Melting Point (°C) 59[1]60-63[2]155-158[3][4]
Boiling Point (°C) 204-210[1]248[5]273[3][4]
pKa 6.82 (at 20°C)[6][7]6.04 (at 25°C)9.11 (at 25°C)[4][8]
logP 0.48 - 0.53[1][7][9]0.11[10]-0.76 (at pH 7.4)[3][4][8]
Water Solubility Slightly soluble (1-5 g/100 mL at 19°C)[1][6][7]Soluble (>1000 g/L)[5][11]Soluble (112 g/L at 20°C)[3][4][8]

Comparative Pharmacological Activities

The isomeric aminopyridines exhibit distinct and sometimes overlapping pharmacological profiles, ranging from potassium channel modulation to anticancer and antimicrobial activities.

Potassium Channel Inhibition: A Focus on Neurological Disorders

Primarily, 4-aminopyridine and its derivatives are recognized as potent potassium channel blockers.[12] This mechanism allows for the restoration of action potential conduction in demyelinated axons, making it a therapeutic strategy for conditions like multiple sclerosis. While 3-aminopyridine also exhibits potassium channel blocking activity, 4-aminopyridine derivatives have been more extensively studied and developed for neurological indications.

Table 2: Comparative Potassium Channel Inhibitory Activity of 4-Aminopyridine Derivatives

CompoundTargetIC₅₀ (µM)
4-AminopyridineKᵥ1.1242
Kᵥ1.2399
Kᵥ1.4399
3-hydroxy-4-aminopyridineKᵥ1.17886
Kᵥ1.223652
Kᵥ1.423191
3-hydroxy-4-aminopyridine sulfateKᵥ1.1>50000
Kᵥ1.4>50000

Data sourced from a study on cloned human potassium channels expressed in human embryonic kidney cells.[12]

Anticancer Activity: A Diverse Mechanistic Landscape

Derivatives of all three aminopyridine isomers have demonstrated potential as anticancer agents, acting through various mechanisms. 2-aminopyridine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and the JAK/STAT signaling pathway, while certain 3-amino-imidazo[1,2-α]pyridine compounds have shown cytotoxicity against various cancer cell lines.

Table 3: Comparative Anticancer Activity (IC₅₀ in µM)

Derivative TypeCompoundCell Line (Cancer Type)IC₅₀ (µM)
2-Aminopyridine Compound 29 HCT-116 (Colon)CDK8 Inhibition IC₅₀ = 0.046
Compound 8e MV-4-11 (Leukemia)CDK9 Inhibition IC₅₀ = 0.088
Compound S3c A2780 (Ovarian)15.57
A2780CISR (Cisplatin-Resistant Ovarian)11.52
3-Aminopyridine Compound 12 HT-29 (Colon)4.15
Compound 18 B16F10 (Melanoma)14.39
MCF-7 (Breast)14.81
4-Aminopyridine Compound 4 L-1210 (Leukemia)Strong inhibition at 10 µg/ml
Compound 13 L-1210 (Leukemia)Strong inhibition at 10 µg/ml

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to different experimental conditions.[13][14][15][16][17]

Antimicrobial Activity: A Promising Avenue

2- and 3-aminopyridine derivatives have emerged as potential antimicrobial agents. Certain 2-aminopyridine compounds have shown notable activity against Gram-positive bacteria, while derivatives of 3-aminopyridine have also been explored for their antibacterial properties.

Table 4: Comparative Antibacterial Activity (MIC in µg/mL)

Derivative TypeCompoundS. aureusB. subtilisE. coliP. aeruginosa
2-Aminopyridine Compound 2c 3939>156>156
Pyrido[2,3-d]pyrimidine Compound 1 100-5050
(from 2-aminopyrimidine)Compound 12 >100-5050
Imidazopyridine Compound 1 843.2-906.1-
(from 2,3-diaminopyridine)Compound 3 566.4-9.09-

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to different experimental conditions.[18][19][20][21]

Comparative Toxicity

Toxicity is a critical consideration in drug development. The acute toxicity, as indicated by the LD₅₀ (the dose lethal to 50% of a test population), varies among the aminopyridine isomers.

Table 5: Comparative Acute Toxicity (LD₅₀)

CompoundSpeciesRouteLD₅₀ (mg/kg)
2-Aminopyridine RatOral200
Guinea PigDermal500
3-Aminopyridine MouseIntravenous24
RatOral50-200
4-Aminopyridine RatOral20
RabbitOral21

Data compiled from various safety data sheets and toxicological databases.[4][22]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of aminopyridine derivatives are underpinned by their interaction with specific cellular signaling pathways. While potassium channel blockade is a primary mechanism for 4-aminopyridine, derivatives of the other isomers engage different pathways.

G Comparative Signaling Pathways of Aminopyridine Derivatives cluster_2AP 2-Aminopyridine Derivatives cluster_3AP 3-Aminopyridine Derivatives cluster_4AP 4-Aminopyridine Derivatives CytokineReceptor_2AP Cytokine Receptor JAK_2AP JAK CytokineReceptor_2AP->JAK_2AP Activates STAT_2AP STAT JAK_2AP->STAT_2AP Phosphorylates Nucleus_2AP Nucleus STAT_2AP->Nucleus_2AP Translocates to GeneTranscription_2AP Gene Transcription (Proliferation, Inflammation) Nucleus_2AP->GeneTranscription_2AP Regulates TwoAP 2-AP Derivative TwoAP->JAK_2AP Inhibits Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Nucleus_3AP Nucleus BetaCatenin->Nucleus_3AP Translocates to GeneTranscription_3AP Gene Transcription (Cell Proliferation, Survival) Nucleus_3AP->GeneTranscription_3AP Activates ThreeAP 3-AP Derivative (Anticancer) ThreeAP->BetaCatenin Promotes Degradation? DemyelinatedAxon Demyelinated Axon KvChannel Voltage-gated K+ Channel (Kᵥ) DemyelinatedAxon->KvChannel Exposed K_efflux K+ Efflux KvChannel->K_efflux Allows ActionPotential Action Potential K_efflux->ActionPotential Shortens ConductionRestored Restored Conduction ActionPotential->ConductionRestored Prolongation leads to FourAP 4-AP Derivative FourAP->KvChannel Blocks G cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development TargetID Target Identification (e.g., K+ Channel, Kinase) HTS High-Throughput Screening (e.g., Biochemical or Cell-based Assays) TargetID->HTS Library Aminopyridine Derivative Library Library->HTS HitID Hit Identification HTS->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR InVitro In Vitro Profiling (Potency, Selectivity, Cytotoxicity) SAR->InVitro ADME ADME/Tox Prediction (in silico & in vitro) InVitro->ADME LeadOpt Lead Candidate ADME->LeadOpt InVivo In Vivo Efficacy (Animal Models) LeadOpt->InVivo Tox Toxicology Studies (e.g., LD50) InVivo->Tox PK Pharmacokinetics (PK) Tox->PK IND IND-Enabling Studies PK->IND

References

Navigating the Antibacterial Landscape of Novel Aminopyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial spectrum of recently developed aminopyridine-based compounds. It is supported by experimental data from various studies, offering insights into their potential as future antimicrobial agents.

The escalating threat of antibiotic resistance necessitates the discovery and development of new chemical entities with potent antibacterial activity. Aminopyridine scaffolds have emerged as a promising class of compounds, with numerous derivatives demonstrating significant efficacy against a range of bacterial pathogens. This guide synthesizes recent findings on the antibacterial spectrum of these novel agents, presenting a comparative analysis of their in vitro activity.

Comparative Antibacterial Spectrum of Novel Aminopyridine Compounds

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various novel aminopyridine derivatives against a panel of Gram-positive and Gram-negative bacteria. The MIC is a crucial measure of a compound's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.

Activity Against Gram-Positive Bacteria
Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 2c Staphylococcus aureus0.039[1][2]
Bacillus subtilis0.039[1][2]
Bacillus cereus78[1]
Enterococcus faecalis78[1]
Micrococcus luteus78[1]
Listeria monocytogenes156[1]
Compound 3a EMRSA-1735.9[3]
MRSA-25216.7[3][4]
EMRSA-1628.4[3]
PRSA28.0[3]
Compound 3b EMRSA-1736.6[3]
MRSA-2529.6[3][4]
EMRSA-1629.0[3]
PRSA29.5[3]
Compound 3c EMRSA-1726.8[3]
MRSA-2528.9[3][4]
EMRSA-1621.4[3]
PRSA22.7[3]
Compound 3e EMRSA-1738.9[3]
MRSA-25220.2[4]
EMRSA-1631.7[3]
PRSA38.0[3][4]
Compound 5e MRSA-25224.7[4]
PRSA29.6[4]
Compound 5f EMRSA-1631.1[3]
MRSA-25218.3[4]
PRSA37.4[4]
Compound 5h EMRSA-1627.5[3]
PRSA33.4[4]
Bis(4-aminopyridinium) C10 Staphylococcus aureus31.2[5][6]
MRSA31.2[5]
Bis(4-aminopyridinium) C12 Staphylococcus aureus31.2[5]
MRSA31.2[5]
Acetamide Derivative 22 Streptococcus pyogenes>6.25[7]
Acetamide Derivative 24 Streptococcus pyogenes>6.25[7]

*EMRSA: Epidemic Methicillin-Resistant Staphylococcus aureus *MRSA: Methicillin-Resistant Staphylococcus aureus *PRSA: Pakistani Drug-Resistant clinical isolate of Staphylococcus aureus

Activity Against Gram-Negative Bacteria
Compound IDBacterial StrainMIC (µg/mL)Reference
Bis(4-aminopyridinium) C10 Escherichia coli62.5[5][6]
Salmonella Typhimurium31.2[5]
Bis(4-aminopyridinium) C12 Escherichia coli62.5[5][6]
Salmonella Typhimurium31.2[5]
Acetamide Derivative 22 Escherichia coli>6.25[7]
Proteus mirabilis>6.25[7]
Acetamide Derivative 23 Escherichia coli>6.25[7]
Proteus mirabilis>6.25[7]
2-Aminopyridine Analog SB002 Pseudomonas aeruginosa1.6 (µM)[8][9]
2-Aminopyridine Analog SB023 Pseudomonas aeruginosa13.5 (µM)[8][9]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antimicrobial agent. The two most common methods are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Antimicrobial Solution: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in MHB to a final concentration of about 5 x 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.

  • Preparation of Agar Plates: A stock solution of the test compound is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A multipoint inoculator is used to spot a standardized inoculum of each bacterial strain onto the surface of the agar plates, starting from the control plate and progressing to plates with increasing concentrations of the antimicrobial agent.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacterial strain.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the antibacterial spectrum of novel compounds.

Antibacterial_Spectrum_Workflow Workflow for Assessing Antibacterial Spectrum cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Susceptibility Testing cluster_evaluation Further Evaluation Synthesis Synthesis of Novel Aminopyridine Compounds Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Stock_Solution Preparation of Compound Stock Solution Purification->Stock_Solution MIC_Determination MIC Determination (Broth Microdilution or Agar Dilution) Stock_Solution->MIC_Determination Inoculum_Prep Preparation of Standardized Bacterial Inoculum Inoculum_Prep->MIC_Determination Data_Analysis Data Analysis & Comparison MIC_Determination->Data_Analysis Spectrum_Analysis Analysis of Antibacterial Spectrum (Broad vs. Narrow) Data_Analysis->Spectrum_Analysis Resistant_Strains Testing against Resistant Strains (e.g., MRSA) Spectrum_Analysis->Resistant_Strains Mechanism_of_Action Mechanism of Action Studies Resistant_Strains->Mechanism_of_Action

Caption: General workflow for the assessment of the antibacterial spectrum of novel compounds.

This guide provides a snapshot of the current research landscape for novel aminopyridine antibacterial agents. The presented data highlights the potential of this chemical class to yield potent compounds with activity against both susceptible and resistant bacterial strains. Further research, including structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy and toxicity assessments, will be crucial in advancing these promising compounds towards clinical development.

References

A Comparative Guide to the Validation of Analytical Methods for Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the separation and quantification of aminopyridine isomers (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine). The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing these isomers. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE) methods, supported by experimental data and detailed protocols to aid in method selection and implementation.

Introduction to Aminopyridine Isomers and Analytical Challenges

Aminopyridine isomers are structurally similar compounds with distinct pharmacological and toxicological profiles. Their accurate separation and quantification are essential for drug development, quality control, and research. The primary challenge in their analysis lies in achieving adequate resolution due to their similar physicochemical properties. This guide adheres to the principles of analytical method validation outlined in the ICH Q2(R2) guidelines to ensure methods are fit for their intended purpose.[1][2][3]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. This section compares the performance of HPLC and CE for the analysis of aminopyridine isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of aminopyridine isomers, offering versatility in column chemistry and mobile phase composition.[4][5] Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, and hydrogen-bonding-based separations have proven effective for resolving these isomers.[4][6]

Key Performance Characteristics of a Validated HPLC Method:

Parameter2-Aminopyridine3-Aminopyridine4-Aminopyridine
Linearity (R²)¹ >0.999>0.999>0.999
Limit of Detection (LOD)² Typically in the low ng/mL rangeTypically in the low ng/mL rangeTypically in the low ng/mL range
Limit of Quantitation (LOQ)² Typically in the mid-to-high ng/mL rangeTypically in the mid-to-high ng/mL rangeTypically in the mid-to-high ng/mL range
Precision (%RSD)³ < 2%< 2%< 2%
Accuracy (% Recovery)³ 98-102%98-102%98-102%

¹ Linearity is typically assessed over a concentration range spanning 50-150% of the expected sample concentration. ² LOD and LOQ are dependent on the specific instrument and detector used. ³ Precision and accuracy are determined at multiple concentration levels.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample consumption, making it a powerful alternative to HPLC. A validated CE assay has demonstrated successful separation and quantification of aminopyridine isomers.[7]

Key Performance Characteristics of a Validated CE Method: [7]

ParameterValue
Linearity (R²) >0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97-103%

Experimental Protocols

Detailed methodologies for the validated HPLC and CE methods are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

HPLC Method Protocol

This protocol describes a mixed-mode HPLC method for the separation of aminopyridine isomers.[5][8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Mixed-mode HPLC column (e.g., Amaze HD).[8]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Reference standards of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 275 nm

  • Injection Volume: 5 µL

Standard and Sample Preparation:

  • Prepare a stock solution of each aminopyridine isomer in the mobile phase.

  • Prepare a mixed standard solution containing all three isomers at the desired concentration.

  • Dilute samples to be analyzed with the mobile phase to fall within the validated linear range.

Capillary Electrophoresis Method Protocol

This protocol is based on a validated CE method for the analysis of isomeric aminopyridines.[7]

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 60 cm effective length).

Reagents and Materials:

  • Sodium acetate

  • Acetic acid

  • N-(1-naphthyl)ethylenediamine (Internal Standard)

  • Reference standards of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine

Electrophoretic Conditions:

  • Background Electrolyte: 100 mM Sodium acetate buffer (pH 5.15)

  • Applied Voltage: 20 kV

  • Capillary Temperature: 25°C

  • Detection Wavelength: 240 nm

  • Injection: Hydrodynamic or pressure injection

Standard and Sample Preparation:

  • Prepare stock solutions of each aminopyridine isomer and the internal standard in the background electrolyte.

  • Prepare working standard solutions by diluting the stock solutions with the background electrolyte.

  • Treat and dilute samples as required to be compatible with the background electrolyte and fall within the linear range.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.[1][2][3][10][11]

G Analytical Method Validation Workflow cluster_0 Planning cluster_1 Execution cluster_2 Evaluation & Reporting ValidationProtocol Develop Validation Protocol DefineParameters Define Performance Characteristics (Specificity, Linearity, Accuracy, Precision, etc.) ValidationProtocol->DefineParameters SetCriteria Set Acceptance Criteria DefineParameters->SetCriteria PrepareSamples Prepare Validation Samples (Standards and Spiked Samples) SetCriteria->PrepareSamples PerformAnalysis Perform Analytical Measurements PrepareSamples->PerformAnalysis CollectData Collect and Process Data PerformAnalysis->CollectData EvaluateData Evaluate Data Against Acceptance Criteria CollectData->EvaluateData AssessSuitability Assess Method Suitability EvaluateData->AssessSuitability ValidationReport Prepare Validation Report AssessSuitability->ValidationReport

Caption: A generalized workflow for the validation of analytical methods.

HPLC Analysis Workflow for Aminopyridine Isomers

The following diagram outlines the typical workflow for the analysis of aminopyridine isomers using HPLC.

G HPLC Analysis Workflow for Aminopyridine Isomers SamplePrep Sample Preparation (Dissolution, Dilution) Injection Inject Sample/Standard SamplePrep->Injection StandardPrep Standard Preparation (Stock and Working Solutions) StandardPrep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC_System->Injection Separation Chromatographic Separation (Mixed-Mode Column) Injection->Separation Detection UV Detection (275 nm) Separation->Detection DataAnalysis Data Acquisition and Processing (Peak Integration, Quantification) Detection->DataAnalysis Report Generate Report (Concentrations, System Suitability) DataAnalysis->Report

Caption: A typical workflow for the HPLC analysis of aminopyridine isomers.

CE Analysis Workflow for Aminopyridine Isomers

The following diagram illustrates the typical workflow for the analysis of aminopyridine isomers using Capillary Electrophoresis.

G CE Analysis Workflow for Aminopyridine Isomers SamplePrep Sample Preparation (Dilution in BGE) Injection Electrokinetic/Hydrodynamic Injection SamplePrep->Injection StandardPrep Standard Preparation (Including Internal Standard) StandardPrep->Injection CE_System CE System Setup (Capillary, BGE, Voltage) CE_System->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection (240 nm) Separation->Detection DataAnalysis Data Acquisition and Processing (Migration Time, Peak Area) Detection->DataAnalysis Report Generate Report (Concentrations, Resolution) DataAnalysis->Report

Caption: A typical workflow for the CE analysis of aminopyridine isomers.

Conclusion

Both HPLC and CE are powerful techniques for the separation and quantification of aminopyridine isomers. The choice between these methods will depend on the specific application, required sensitivity, and laboratory resources. The provided data and protocols offer a solid foundation for researchers, scientists, and drug development professionals to select, implement, and validate the most suitable analytical method for their needs, ensuring data integrity and regulatory compliance.

References

Safety Operating Guide

Proper Disposal of 2-(3-Aminopyridin-2-yl)acetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This document provides essential guidance on the proper disposal procedures for 2-(3-Aminopyridin-2-yl)acetic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and potential irritation or toxicity[3][4].
Eye Protection Safety glasses with side-shields or gogglesTo protect against splashes and airborne particles that can cause serious eye irritation[1][4][5].
Skin and Body Laboratory coat, long-sleeved clothingTo minimize skin exposure[6].
Respiratory Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of dust or aerosols which may cause respiratory irritation[1][4].

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area[4].

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways[1][2].

  • Absorb and Collect: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation[1][4].

  • Containerize: Place the absorbed or collected material into a suitable, labeled, and sealed container for hazardous waste disposal[1].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose of Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal facility[1][3][4][5][7].

Operational Disposal Plan:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container. The label should include the chemical name, concentration, and associated hazards.

  • Accumulation: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials such as strong oxidizing agents and acids[3][4].

  • Documentation: Maintain a log of the waste being added to the container, including the quantity and date.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash[1][4].

IV. Visualization of Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage log Log Waste Details storage->log contact Contact EHS for Pickup log->contact end_node Disposal by Approved Waste Facility contact->end_node

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. It is imperative to consult your institution's specific guidelines and the relevant local and national regulations to ensure full compliance.

References

Essential Safety and Operational Guidance for Handling 2-(3-Aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-(3-Aminopyridin-2-yl)acetic acid. The following procedural guidance is derived from safety data for structurally related aminopyridine compounds and is intended to ensure the safe execution of laboratory operations.

Hazard Identification and Immediate Precautions

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Toxicity: Some aminopyridines are toxic if swallowed or in contact with skin.[4]

Immediate precautions involve preventing all direct contact with the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[1]To prevent skin contact and irritation. Thicker gloves generally offer better protection.[5]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles.[1] A face shield may be necessary for splash hazards.To protect eyes from dust particles and splashes, preventing serious irritation.[1]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1]To prevent accidental skin exposure.[1]
Respiratory Protection Use in a certified chemical fume hood. A NIOSH-approved respirator may be required for high-dust conditions or spill cleanup.[1]To avoid inhalation of dust, which can cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.
  • Gather all necessary PPE and inspect it for good condition.
  • Have an emergency plan and ensure access to an eyewash station and safety shower.[6]
  • Keep containers tightly closed when not in use.[1][2]

2. Handling:

  • Work exclusively within a certified chemical fume hood.
  • Wear the appropriate PPE as detailed in the table above.
  • Avoid the formation of dust and aerosols.[1]
  • Use the smallest practical quantities for the experiment.[1]
  • When handling, do not eat, drink, or smoke.[6]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
  • Decontaminate the work area.
  • Properly remove and dispose of contaminated PPE.[1]

Disposal Plan

Proper disposal of this compound and its waste is imperative to prevent environmental contamination and ensure regulatory compliance.

StepProcedure
Waste Collection Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1] Do not mix with incompatible waste streams.
Labeling Clearly label the waste container with "Hazardous Waste" and the chemical name.
Storage Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Disposal Dispose of hazardous waste through your institution's environmental health and safety (EHS) office.[1] Do not pour down the drain.[2][4]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical workflow for handling this compound, emphasizing safety checkpoints at each stage.

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_start Start: Assess Risks ppe_check Verify PPE Availability and Condition prep_start->ppe_check hood_check Confirm Fume Hood Functionality ppe_check->hood_check emergency_prep Review Emergency Procedures hood_check->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe Proceed if Safe weigh_transfer Weigh and Transfer Chemical in Fume Hood don_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of Contaminated PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end end wash_hands->end End of Process

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.